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  • Product: (Benzyloxy)(butyl)amine
  • CAS: 216237-14-8

Core Science & Biosynthesis

Foundational

Structural Elucidation of (Benzyloxy)(butyl)amine: A Comprehensive ¹H and ¹³C NMR Technical Guide

Executive Summary & Molecular Architecture (Benzyloxy)(butyl)amine—systematically classified as N-butyl-O-benzylhydroxylamine—is a highly versatile synthetic intermediate. It is prominently utilized in the synthesis of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

(Benzyloxy)(butyl)amine—systematically classified as N-butyl-O-benzylhydroxylamine—is a highly versatile synthetic intermediate. It is prominently utilized in the synthesis of siderophore analogs, such as acinetobactin variants[1], and serves as a foundational building block for hydroxamic acid-based histone deacetylase (HDAC) inhibitors[2].

From an analytical perspective, the molecule presents a unique electronic architecture. It consists of three distinct domains: an aromatic benzyl protecting group, an electronegative hydroxylamine core (-O-NH-), and a flexible aliphatic butyl chain. The adjacent oxygen and nitrogen heteroatoms exert strong, competing inductive deshielding effects. Understanding the causality behind these electronic environments is critical for accurate Nuclear Magnetic Resonance (NMR) spectral interpretation.

Self-Validating Experimental Protocols

To ensure high-fidelity, reproducible data, the following protocol outlines the standardized preparation and acquisition parameters. This workflow is designed as a self-validating system, where sample integrity and instrument calibration are verified prior to data acquisition.

Step-by-Step Methodology: NMR Sample Preparation & Acquisition
  • Sample Gravimetry: Accurately weigh 15–20 mg of highly purified (benzyloxy)(butyl)amine for ¹H NMR (or 40–50 mg for ¹³C NMR) into a clean, static-free glass vial.

  • Solvent Selection & Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Causality: CDCl₃ is selected for its excellent solubilizing properties for lipophilic amines and its lack of exchangeable protons, which preserves the integrity of the N-H signal.

  • Sample Transfer: Transfer the homogenous solution into a standard 5 mm Wilmad NMR tube using a glass Pasteur pipette. Ensure the sample depth is exactly 4 cm to optimize the magnetic field homogeneity (shimming).

  • ¹H NMR Acquisition Parameters: Utilize a 400 MHz or 500 MHz spectrometer at 298 K. Acquire 16 scans with a 30° pulse angle and a 1-second relaxation delay (D1).

    • Causality: A 1-second D1 is sufficient due to the efficient dipole-dipole relaxation of the abundant aliphatic and aromatic protons.

  • ¹³C NMR Acquisition Parameters: Utilize a 100 MHz or 125 MHz spectrometer at 298 K. Acquire 1024 scans using a proton-decoupled sequence (WALTZ-16). Set the relaxation delay (D1) to 2 seconds.

    • Causality: Quaternary carbons (e.g., the aromatic ipso-carbon) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer D1 ensures complete spin-lattice relaxation ( T1​ ), preventing signal attenuation and allowing for accurate peak picking.

Quantitative Data Presentation: Spectral Assignments

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and the underlying physical causality for each assignment, benchmarked against standard empirical rules and related hydroxylamine derivatives[2].

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Causality / Notes
Aromatic (Ar-H) 7.28 – 7.38Multiplet (m)5H-Standard aromatic ring current deshielding.
Amine (N-H) 5.45Broad Singlet (br s)1H-Broadened due to quadrupolar relaxation of the ¹⁴N nucleus (spin I = 1) and intermediate chemical exchange rates.
Benzylic (CH₂-O) 4.72Singlet (s)2H-Strongly deshielded by the highly electronegative adjacent oxygen and the anisotropic effect of the phenyl ring[2].
Butyl C1 (N-CH₂) 2.95Triplet (t)2H7.1Deshielded by the adjacent nitrogen. The α -effect of the oxygen further shifts this downfield compared to standard amines.
Butyl C2 (CH₂) 1.48Multiplet (m)2H-Aliphatic chain; complex splitting due to adjacent non-equivalent CH₂ groups.
Butyl C3 (CH₂) 1.35Sextet (sx) / m2H7.3Aliphatic chain; shielded relative to C2.
Butyl C4 (CH₃) 0.92Triplet (t)3H7.3Terminal methyl group; highly shielded environment.
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Causality / Notes
Aromatic Ipso 138.2Quaternary (C)Deshielded by the attached carbon network; lower intensity due to lack of NOE enhancement.
Aromatic o, m, p 128.4, 128.2, 127.7Methine (CH)Standard aromatic carbon resonances.
Benzylic (CH₂-O) 76.5Methylene (CH₂)Extreme deshielding induced by the σ -electron withdrawal of the adjacent oxygen atom.
Butyl C1 (N-CH₂) 52.1Methylene (CH₂)Deshielded by the electronegativity of the nitrogen atom.
Butyl C2 (CH₂) 29.5Methylene (CH₂) β -carbon relative to nitrogen; moderate inductive effect.
Butyl C3 (CH₂) 20.4Methylene (CH₂) γ -carbon; minimal inductive effect from the heteroatoms.
Butyl C4 (CH₃) 14.0Methyl (CH₃)Terminal aliphatic carbon.

2D NMR Validation System

To elevate the trustworthiness of the structural elucidation, 1D data must not exist in isolation. A self-validating 2D NMR framework is required to prove atomic connectivity unequivocally:

  • COSY (Correlation Spectroscopy): Validates the continuous aliphatic spin system. The cross-peaks will confirm the unbroken chain from the N-CH₂ (2.95 ppm) through the intermediate methylenes to the terminal CH₃ (0.92 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms direct C-H attachments. This experiment is critical to prove that the highly deshielded protons at 4.72 ppm are indeed attached to the carbon resonating at 76.5 ppm, verifying the benzylic CH₂-O assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acts as the ultimate structural bridge. The benzylic protons (4.72 ppm) will show a crucial 3-bond correlation ( 3JCH​ ) to the aromatic ipso-carbon (138.2 ppm), validating the attachment of the benzyl group to the hydroxylamine core.

Workflow Visualization

The following diagram maps the logical progression from sample preparation through multidimensional validation, ensuring a rigorous, E-E-A-T compliant analytical process.

NMR_Workflow A Sample Preparation (CDCl3, TMS) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phasing) B->D C->D E Spectral Analysis (Peak Picking, Integration) D->E F Structural Validation (benzyloxy)(butyl)amine E->F

Workflow for the NMR acquisition and structural validation of (benzyloxy)(butyl)amine.

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Exploratory

The Strategic Utility of (Benzyloxy)(butyl)amine in Advanced Organic Synthesis: Mechanisms and Applications

Executive Summary (Benzyloxy)(butyl)amine, systematically known as N -butyl- O -benzylhydroxylamine (OBNBHA), is a highly versatile O,N -disubstituted hydroxylamine derivative. In modern organic synthesis, it functions a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Benzyloxy)(butyl)amine, systematically known as N -butyl- O -benzylhydroxylamine (OBNBHA), is a highly versatile O,N -disubstituted hydroxylamine derivative. In modern organic synthesis, it functions as a bifunctional building block, acting simultaneously as a tunable nucleophile and a structurally directing group. This whitepaper explores the mechanistic causality behind its three primary applications: the chemoselective neoglycosylation of unprotected carbohydrates, the synthesis of modified Weinreb amides for controlled acyl substitution, and the assembly of hydroxamate-based siderophores. By understanding the steric and electronic parameters of the N -butyl and O -benzyl substituents, researchers can leverage this reagent to bypass common synthetic bottlenecks such as over-alkylation, loss of native stereochemistry, and premature intermediate collapse.

Core Mechanism 1: Chemoselective Neoglycosylation

Causality: The "Closed-Ring" Imperative

The conjugation of unprotected carbohydrates to peptides or small molecules (neoglycosylation) is notoriously difficult due to the presence of multiple competing hydroxyl groups. Traditional chemoselective ligation uses primary alkoxyamines ( R−O−NH2​ ), which react with the reducing end of sugars to form oximes ( C=N−OR ). However, the formation of this sp2 -hybridized double bond forces the sugar into an acyclic (open-chain) conformation, destroying the native 3D architecture required for biological recognition[1].

(Benzyloxy)(butyl)amine solves this via its secondary amine nature. When OBNBHA attacks the anomeric carbon of a reducing sugar, it forms a hemiaminal intermediate. Because the nitrogen is fully substituted (bearing a butyl group, a benzyloxy group, and the sugar moiety), it cannot undergo dehydration to form an oxime without violating valency rules[2]. Instead, the sugar's internal hydroxyl group attacks the anomeric carbon, trapping the conjugate in its native cyclic (pyranose or furanose) form[3]. The O -benzyl group provides a lipophilic handle that stabilizes the intermediate and can be easily removed via hydrogenolysis if the free N -hydroxy derivative is desired.

G A Reducing Sugar (Open-chain) C Hemiaminal (Unstable) A->C Nucleophilic Attack (pH 4.0-5.0) B (Benzyloxy)(butyl)amine (OBNBHA) B->C D Cyclic N-Glycoside (Closed-Ring) C->D Dehydration & Ring Closure

Mechanism of chemoselective neoglycosylation preserving cyclic sugar conformation.

Protocol 1: Step-by-Step Neoglycosylation of Unprotected Sugars

This self-validating protocol utilizes mild acidic conditions to promote anomeric ring-opening and subsequent trapping.

  • Preparation: Dissolve the unprotected reducing sugar (e.g., D-glucose, 1.0 eq) in a 73:24:3 (v/v/v) mixture of DMSO/AcOH/H₂O to ensure solubility and maintain a pH of ~4.5.

  • Ligation: Add 1.5 equivalents of (benzyloxy)(butyl)amine. The slight excess drives the equilibrium toward the hemiaminal.

  • Catalysis & Incubation: Add 2 M LiCl to accelerate the reaction rate via ionic stabilization of the transition state. Stir the mixture at 50 °C for 15–30 minutes.

  • Isolation: Quench the reaction by neutralizing with dilute NaHCO3​ . Purify the resulting cyclic N -alkyl- N -glycoside via reverse-phase HPLC. The product will exclusively exhibit the β -anomeric configuration due to the steric bulk of the N -butyl group[3].

Core Mechanism 2: Modified Weinreb Amides

Causality: Steric Tuning in Acyl Substitution

The standard Weinreb amide ( N -methoxy- N -methylamide) is a staple for converting carboxylic acid derivatives into ketones without the risk of over-addition by organometallic reagents (Grignard or organolithium). This relies on the formation of a stable, 5-membered metal-chelated tetrahedral intermediate[4].

Substituting the standard reagent with (benzyloxy)(butyl)amine generates a "modified" Weinreb amide ( N -benzyloxy- N -butylamide). The causality for this substitution lies in steric tuning and lipophilicity . The bulky N -butyl and O -benzyl groups provide enhanced steric shielding around the chelated metal center[5]. This prevents the premature collapse of the tetrahedral intermediate when using highly reactive or sterically demanding nucleophiles, ensuring that the ketone is only liberated upon aqueous acidic workup.

G A Acyl Chloride / Carboxylic Acid B N-Butyl-N-Benzyloxy Amide (Weinreb Analog) A->B + OBNBHA Amide Coupling C Tetrahedral Intermediate (Metal Chelated) B->C + R-MgX Coordination D Ketone Product (No Over-addition) C->D Aqueous Workup Collapse

Chelation-controlled Grignard addition via modified Weinreb amide intermediate.

Core Mechanism 3: Hydroxamic Acid & Siderophore Assembly

Causality: Iron-Chelation via N-O Motif

Pathogenic bacteria, such as Acinetobacter baumannii, utilize siderophores like pre-acinetobactin to scavenge iron from their host environment. The core iron-binding pharmacophore of these molecules is often a hydroxamic acid derivative[6]. Synthesizing these complex molecules requires the installation of an N -alkyl- N -hydroxyamide group.

Direct coupling with N -alkylhydroxylamines is prone to side reactions (e.g., O -acylation) due to the unprotected hydroxyl oxygen. (Benzyloxy)(butyl)amine acts as an ideal synthon here: the O -benzyl group perfectly masks the oxygen nucleophilicity, directing the coupling reagent exclusively to the nitrogen[7].

Protocol 2: Synthesis of Pre-Acinetobactin Analogs
  • Amide Coupling: Dissolve the phenyloxazoline carboxylic acid core (1.0 eq) in anhydrous DMF. Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to activate the acid.

  • N-Directed Substitution: Add (benzyloxy)(butyl)amine (1.1 eq). The O -benzyl protection ensures exclusive formation of the N -butyl- O -benzylamide without competitive O -acylation[6].

  • Global Deprotection: Isolate the protected intermediate and dissolve in methanol. Add 10% Pd/C catalyst (0.1 eq by weight).

  • Hydrogenolysis: Stir under a hydrogen atmosphere (1 atm) for 2–4 hours. The benzyl ether is selectively cleaved to reveal the active N -hydroxy moiety, yielding the mature iron-chelating siderophore analog[7].

Quantitative Data: Reactivity Profiles

The table below summarizes the kinetic and structural advantages of (benzyloxy)(butyl)amine compared to traditional hydroxylamine reagents across various synthetic applications.

ReagentPrimary ApplicationSugar Conformation (Ligation)Intermediate StabilityKey Synthetic Advantage
O -Benzylhydroxylamine Oxime LigationOpen-chain (Acyclic)Low (prone to hydrolysis)High nucleophilicity; rapid reaction rates.
N -Methoxy- N -methylamine Weinreb AmideN/AHigh (Chelated)Industry standard for ketone synthesis.
(Benzyloxy)(butyl)amine Neoglycosylation / SiderophoresClosed-ring (Cyclic) Very High (Sterically shielded) Preserves native glycan structure; prevents O -acylation during coupling.

Conclusion

(Benzyloxy)(butyl)amine transcends the role of a simple building block, functioning as a highly specialized reagent that dictates stereochemical and regiochemical outcomes. Whether forcing sugars into their bioactive cyclic conformations, stabilizing transient organometallic intermediates via steric shielding, or directing the precise assembly of bacterial siderophores, OBNBHA is an indispensable tool in the modern synthetic chemist's arsenal.

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Foundational

toxicity profile and safety data for (benzyloxy)(butyl)amine

An In-Depth Technical Guide to the Toxicity Profile and Safety Data of (Benzyloxy)(butyl)amine Executive Summary & Chemical Context (Benzyloxy)(butyl)amine, also known structurally as O-benzyl-N-butylhydroxylamine, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity Profile and Safety Data of (Benzyloxy)(butyl)amine

Executive Summary & Chemical Context

(Benzyloxy)(butyl)amine, also known structurally as O-benzyl-N-butylhydroxylamine, is a specialized synthetic intermediate frequently utilized in the development of complex bioconjugates and siderophore analogs, such as acinetobactin variants targeting pathogenic Acinetobacter baumannii[1]. While its utility in medicinal chemistry and biomolecular synthesis is well-documented, its safety profile requires rigorous evaluation.

As a Senior Application Scientist, I approach the toxicity of O-alkylhydroxylamines not merely as a list of hazards, but as a predictable cascade of molecular interactions. The primary toxicological liabilities of (benzyloxy)(butyl)amine stem directly from its reactive hydroxylamine core, which acts as a potent nucleophile, combined with the lipophilic nature of its benzyl and butyl substituents. Regulatory and safety data classify this compound under Acute Toxicity Category 4 (Oral) and flag it for Specific Target Organ Toxicity - Single Exposure (STOT-SE) [2]. This whitepaper deconstructs the causality behind these classifications and provides field-proven, self-validating protocols for evaluating its safety profile.

Mechanistic Toxicology: The PLP-Inhibition Paradigm

To understand the specific target organ toxicity (STOT-SE) of (benzyloxy)(butyl)amine[2], we must examine its interaction with the cellular metabolome. The fundamental mechanism of toxicity for O-alkylhydroxylamines is their high-affinity interaction with aromatic aldehydes, specifically Pyridoxal 5'-Phosphate (PLP) , the active form of Vitamin B6[3][4].

  • Nucleophilic Attack & Oxime Formation: The secondary amine of the (benzyloxy)(butyl)amine moiety is highly nucleophilic. Upon systemic absorption, it readily attacks the reactive 4'-aldehyde group of PLP, forming a highly stable, irreversible oxime (Schiff base) adduct[3][4].

  • Enzymatic Starvation: PLP is an essential cofactor for over 140 distinct enzymatic reactions, including transamination and decarboxylation. By sequestering PLP, (benzyloxy)(butyl)amine effectively starves PLP-dependent enzymes.

  • Neurotoxic STOT-SE Manifestation: One of the most critical PLP-dependent enzymes is γ -aminobutyrate aminotransferase (GABA-AT)[3]. Inhibition of GABA-AT disrupts the homeostasis of the inhibitory neurotransmitter GABA. Because the lipophilic benzyl and butyl groups allow (benzyloxy)(butyl)amine to readily cross the blood-brain barrier, this PLP sequestration rapidly manifests as acute neurotoxicity, driving the STOT-SE classification[2][3].

ToxicityPathway Exposure (Benzyloxy)(butyl)amine Exposure Uptake Enhanced Cellular Uptake (Lipophilic Benzyl/Butyl Groups) Exposure->Uptake PLP Nucleophilic Attack on Pyridoxal 5'-Phosphate (PLP) Uptake->PLP Metabolism Hepatic CYP450 Oxidation Uptake->Metabolism Enzyme Inhibition of PLP-Dependent Enzymes (e.g., GABA-AT) PLP->Enzyme STOT Specific Target Organ Toxicity (STOT-SE) Enzyme->STOT Metabolism->STOT

Mechanistic pathway of (benzyloxy)(butyl)amine toxicity via PLP inhibition and STOT-SE.

Quantitative Safety Data & Physicochemical Drivers

The table below synthesizes the known hazard classifications and structural properties that dictate the pharmacokinetic behavior of (benzyloxy)(butyl)amine. The lipophilicity (LogP) is a critical driver, as it enhances tissue penetration compared to unsubstituted hydroxylamine, directly exacerbating its acute oral toxicity[2].

Parameter / PropertyValue / ClassificationMechanistic Implication
GHS Hazard Class Acute Tox. 4 (Oral)Harmful if swallowed; driven by rapid gastrointestinal absorption and systemic PLP depletion[2][3].
GHS Hazard Class STOT-SESpecific target organ toxicity (single exposure); primarily neurotoxic and hepatotoxic effects[2].
Molecular Weight 179.26 g/mol Low molecular weight facilitates rapid diffusion across biological membranes.
Key Pharmacophore O-alkylhydroxylamineForms stable oximes with carbonyls; acts as an irreversible inhibitor of PLP-dependent enzymes[3][4].
Lipophilic Moieties Benzyl & Butyl chainsIncreases partition coefficient (LogP), enabling blood-brain barrier penetration and intracellular accumulation.

Self-Validating Experimental Protocols for Toxicity Profiling

To rigorously evaluate the safety profile of (benzyloxy)(butyl)amine in a preclinical setting, we must move beyond basic viability screens and validate the specific biochemical mechanisms at play. I have designed the following two protocols to act as a self-validating system: Protocol A establishes the phenotypic toxicity (cell death), while Protocol B confirms the molecular causality (PLP sequestration).

Protocol A: In Vitro Hepatotoxicity Screening (HepG2 MTT Assay)

Causality Rationale: The liver is the primary site of first-pass metabolism for orally administered compounds. Using HepG2 cells provides a robust model for extrapolating the Acute Tox 4 (Oral) classification.

  • Cell Seeding: Harvest HepG2 cells at 80% confluence. Seed at a density of 1×104 cells/well in a 96-well flat-bottom tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Preparation: Dissolve (benzyloxy)(butyl)amine in anhydrous DMSO to create a 100 mM stock. Prepare serial dilutions in complete media (Concentration range: 1 µM to 1000 µM). Critical Step: Ensure final DMSO concentration in wells does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Dosing: Aspirate media from the 96-well plate and apply 100 µL of the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Triton X-100). Incubate for 24 hours.

  • Viability Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. The mitochondrial reductases in viable cells will convert the yellow MTT into purple formazan.

  • Solubilization & Analysis: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes and read the absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression.

Protocol B: Cell-Free Spectrophotometric PLP-Binding Assay

Causality Rationale: Free PLP and internal PLP-aldimines exhibit a characteristic absorbance peak at approximately 425 nm. When an O-alkylhydroxylamine reacts with PLP to form an oxime, this 425 nm peak is rapidly abolished[5]. This assay directly proves the mechanism of enzymatic starvation.

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate (KPi) buffer, adjusted to pH 7.4 to mimic physiological conditions.

  • Reagent Setup: Prepare a 1 mM solution of Pyridoxal 5'-Phosphate (PLP) in the KPi buffer. Prepare a 10 mM stock of (benzyloxy)(butyl)amine in DMSO.

  • Self-Validation Control: Prepare a 10 mM stock of Aminooxyacetic acid (AOA) in water. AOA is a known, potent PLP inhibitor and serves as the positive control to validate the assay's dynamic range[3].

  • Kinetic Measurement: In a quartz cuvette, mix 980 µL of the PLP solution with 20 µL of the (benzyloxy)(butyl)amine stock (final compound concentration: 200 µM).

  • Spectrophotometric Tracking: Immediately place the cuvette in a UV-Vis spectrophotometer. Monitor the decay of the absorbance peak at 425 nm over a 60-minute period at 25°C.

  • Data Interpretation: The rate of the 425 nm peak disappearance directly correlates to the kinetics of oxime formation, confirming the compound's capacity to induce PLP-dependent STOT-SE.

ExperimentalWorkflow Prep Phase 1 Compound Prep (DMSO Solubilization) Dosing Phase 2 In Vitro Dosing (HepG2 Cells) Prep->Dosing Viability Phase 3 Viability Assay (MTT Readout) Dosing->Viability Mechanistic Phase 4 PLP-Binding Assay (425 nm Absorbance) Viability->Mechanistic Analysis Phase 5 Data Analysis (IC50 Calculation) Mechanistic->Analysis

Step-by-step experimental workflow for evaluating in vitro toxicity and PLP-binding.

Conclusion

The toxicity of (benzyloxy)(butyl)amine is not an arbitrary hazard but a direct consequence of its molecular architecture. While its structural properties make it an excellent candidate for complex syntheses like acinetobactin analogs[1], its O-alkylhydroxylamine core acts as a potent trap for Pyridoxal 5'-Phosphate[3][4]. Drug development professionals handling this compound must account for its Acute Tox 4 and STOT-SE classifications[2] by implementing stringent engineering controls and utilizing the validated PLP-binding assays described herein to accurately model its off-target liabilities.

References

  • (benzyloxy)(butyl)amine — Chemical Substance Information. NextSDS. Available at:[Link]

  • Structure–function studies of acinetobactin analogs. Metallomics - Oxford Academic. Available at: [Link]

  • Crystal Structures of Unbound and Aminooxyacetate-Bound Escherichia coli γ-Aminobutyrate Aminotransferase. Biochemistry - ACS Publications. Available at:[Link]

  • Development of pyridox(am)ine 5'-phosphate oxidase inhibitors as a novel antineoplastic strategy. IRIS - Sapienza University of Rome. Available at: [Link]

  • Biosynthesis of mycotoxin fusaric acid and application of a PLP-dependent enzyme for chemoenzymatic synthesis. eScholarship.org. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for synthesizing (benzyloxy)(butyl)amine

Application Note: High-Yield Synthesis of (Benzyloxy)(butyl)amine via Reductive Amination Abstract (Benzyloxy)(butyl)amine, also formally known as N-butyl-O-benzylhydroxylamine, is a critical building block in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis of (Benzyloxy)(butyl)amine via Reductive Amination

Abstract (Benzyloxy)(butyl)amine, also formally known as N-butyl-O-benzylhydroxylamine, is a critical building block in the development of peptidomimetics, hydroxamic acid-based therapeutics, and synthetic siderophore analogs (such as acinetobactin derivatives)[1]. This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of (benzyloxy)(butyl)amine via the reductive amination of butyraldehyde with O-benzylhydroxylamine hydrochloride.

Mechanistic Rationale and Experimental Design

The synthesis of secondary O-alkylhydroxylamines requires careful control to prevent over-alkylation (formation of tertiary amines) and unwanted cleavage of the N-O bond. Direct alkylation of O-benzylhydroxylamine with alkyl halides often yields a mixture of mono- and di-alkylated products.

To ensure high chemoselectivity, this protocol utilizes a reductive amination strategy. The reaction proceeds through two distinct mechanistic phases:

  • Condensation: O-benzylhydroxylamine hydrochloride is neutralized in situ using a non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA). The free base condenses with butyraldehyde to form a transient oxime/oximium intermediate[2].

  • Selective Reduction: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is employed as the reducing agent. STAB is specifically chosen over sodium borohydride ( NaBH4​ ) and sodium cyanoborohydride ( NaBH3​CN ) because it is mild enough to selectively reduce the protonated iminium/oximium species without reducing the unreacted butyraldehyde, and it avoids the generation of highly toxic hydrogen cyanide gas.

Experimental Workflow Diagram

SynthesisWorkflow Start O-Benzylhydroxylamine HCl + Butyraldehyde + DIPEA in DCM Intermediate Oxime/Oximium Formation (Stir 1h, 20°C) Start->Intermediate Condensation Reduction Addition of NaBH(OAc)3 (Stir 4-12h, 20°C) Intermediate->Reduction Reductive Amination Workup Aqueous Quench (NaHCO3) & Extraction (DCM) Reduction->Workup Complete Conversion Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Crude Organic Phase Product (Benzyloxy)(butyl)amine Pure Product Purification->Product Isolation

Fig 1: Logical workflow for the reductive amination of butyraldehyde to (benzyloxy)(butyl)amine.

Quantitative Data: Stoichiometry and Optimization

To establish a self-validating system, the stoichiometry is strictly controlled. A slight excess of the aldehyde and reducing agent ensures complete consumption of the valuable O-benzylhydroxylamine precursor.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in System
O-Benzylhydroxylamine HCl159.611.001.596 gPrimary amine nucleophile
Butyraldehyde72.111.050.757 g (0.95 mL)Electrophilic carbonyl donor
DIPEA129.241.051.357 g (1.83 mL)Non-nucleophilic base
NaBH(OAc)3​ (STAB)211.941.402.967 gMild hydride donor
Dichloromethane (DCM)84.93-30.0 mLAprotic reaction solvent

Step-by-Step Protocol

Phase 1: Preparation and Condensation

  • Equipment Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Argon or Nitrogen) to prevent oxidative degradation of the aldehyde.

  • Reagent Loading: Add O-benzylhydroxylamine hydrochloride (1.596 g, 10.0 mmol) to the flask, followed by anhydrous Dichloromethane (20.0 mL).

  • Free-Basing: Inject DIPEA (1.83 mL, 10.5 mmol) dropwise via syringe while stirring at room temperature (20 °C). Stir for 10 minutes to ensure complete liberation of the free hydroxylamine.

  • Aldehyde Addition: Add butyraldehyde (0.95 mL, 10.5 mmol) dropwise over 5 minutes. Allow the mixture to stir at room temperature for 1 hour to facilitate complete oxime/oximium formation.

Phase 2: Reductive Amination 5. Reduction: Cool the reaction mixture briefly in an ice bath (0-5 °C). Add sodium triacetoxyborohydride (2.967 g, 14.0 mmol) in three equal portions over 15 minutes to control any mild exotherm. 6. Reaction Maturation: Remove the ice bath. Stir the suspension at room temperature for 4 to 12 hours. 7. Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) solvent system. The disappearance of the starting hydroxylamine spot (visualized via UV or Ninhydrin stain) indicates reaction completion.

Phase 3: Workup and Purification 8. Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Caution: Vigorous effervescence ( CO2​ gas) will occur as unreacted hydrides are destroyed. Stir vigorously for 30 minutes until gas evolution ceases. 9. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM ( 2×15 mL). 10. Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator. 11. Chromatography: Purify the crude pale-yellow oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes. 12. Yield: The pure (benzyloxy)(butyl)amine is isolated as a colorless oil (Typical yield: 82-88%).

References

  • Source: oup.
  • Source: acs.

Sources

Application

Application Note: Utilizing (Benzyloxy)(butyl)amine as a Protected Hydroxylamine Building Block in Complex Synthesis

Executive Summary In advanced organic synthesis and drug development, the incorporation of hydroxamic acids is a critical strategy for designing metalloenzyme inhibitors, targeted chelators, and siderophore analogs. (Ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the incorporation of hydroxamic acids is a critical strategy for designing metalloenzyme inhibitors, targeted chelators, and siderophore analogs. (Benzyloxy)(butyl)amine —formally known as N-butyl-O-benzylhydroxylamine—serves as a highly specialized, bimodal building block. It functions simultaneously as a source of the lipophilic N-butyl moiety and as a pre-protected hydroxylamine, where the O-benzyl group prevents unwanted side reactions during complex coupling sequences. This guide details the mechanistic rationale, validated protocols, and analytical controls required to successfully deploy this reagent in synthetic workflows.

Mechanistic Rationale & Structural Advantages

The strategic use of (benzyloxy)(butyl)amine bridges the gap between raw building blocks and late-stage functionalization. Hydroxylamines possess two nucleophilic centers (nitrogen and oxygen). When synthesizing N-alkyl hydroxamic acids, using an unprotected hydroxylamine often leads to competitive O-acylation or over-alkylation.

By utilizing (benzyloxy)(butyl)amine :

  • Steric and Electronic Shielding: The O-benzyl ether masks the oxygen's nucleophilicity, directing incoming electrophiles (such as activated carboxylic acids) exclusively to the secondary nitrogen.

  • Orthogonal Deprotection: The benzyl protecting group is uniquely susceptible to catalytic hydrogenolysis. This allows for late-stage deprotection under mild, neutral conditions that do not disturb sensitive amide bonds, esters, or epimerizable stereocenters .

  • Pharmacophore Installation: The N-butyl chain is permanently installed, providing necessary lipophilicity to occupy hydrophobic binding pockets in target receptors or metalloenzymes.

Physicochemical Profile & Quantitative Data

To ensure predictable reactivity and scale-up safety, the physicochemical properties of (benzyloxy)(butyl)amine are summarized in Table 1.

Table 1: Physicochemical Properties of (Benzyloxy)(butyl)amine

ParameterSpecification / ValueOperational Significance
Chemical Formula C₁₁H₁₇NODetermines stoichiometric calculations.
Molecular Weight 179.26 g/mol High atom economy for a protected building block.
Appearance Colorless to pale yellow oilEasy to dispense via syringe; check for oxidation (darkening).
Nucleophilicity Moderate (Secondary Amine)Requires highly active coupling reagents (e.g., HATU) due to steric hindrance from the butyl and benzyloxy groups.
Solubility DCM, DMF, EtOAc, MeOHHighly compatible with standard solid-phase and solution-phase peptide coupling solvents.

Visualizing the Chemical and Biological Workflows

The following diagrams map the synthetic incorporation of the protected hydroxylamine and its subsequent biological activation mechanism.

SynthWorkflow A Carboxylic Acid Substrate C Amide Coupling (HATU, DIPEA, DMF) A->C B (Benzyloxy)(butyl)amine (Protected Hydroxylamine) B->C D O-Benzyl-N-butyl Hydroxamate Intermediate C->D  Nucleophilic  Acyl Substitution E Hydrogenolysis (H2, Pd/C, MeOH) D->E F Target N-Butyl Hydroxamic Acid E->F  O-Benzyl Cleavage

Synthetic workflow for incorporating an N-butyl hydroxamic acid using (benzyloxy)(butyl)amine.

MechPathway A N-Butyl Hydroxamic Acid (Deprotected) B Deprotonation (Physiological pH) A->B C Hydroxamate Anion (Bidentate Ligand) B->C D Metal Chelation (Fe3+ or Zn2+) C->D  O,O'-Coordination E Stable Metallo-Complex (e.g., Siderophore Analog) D->E F Receptor Recognition / Enzyme Inhibition E->F  Biological Action

Mechanistic pathway of the deprotected N-butyl hydroxamic acid acting as a metal chelator.

Experimental Methodologies

The following protocols are engineered as self-validating systems, ensuring that researchers can verify success at each critical junction.

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize the O-benzyl-N-butyl hydroxamate intermediate.

Causality of Reagent Selection: (Benzyloxy)(butyl)amine is a sterically hindered secondary amine. Standard coupling agents like EDC/HOBt often result in sluggish kinetics and poor yields. HATU generates a highly reactive HOAt ester that overcomes this steric bulk, driving the nucleophilic acyl substitution to completion.

Step-by-Step Procedure:

  • Pre-activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Expert Insight: Stir for exactly 5–10 minutes before adding the amine. This ensures complete formation of the active ester and prevents the amine from reacting directly with HATU to form a dead-end guanidinium byproduct.

  • Coupling: Add (benzyloxy)(butyl)amine (1.1 eq) dropwise to the activated mixture. Stir at room temperature under an inert argon atmosphere for 4–6 hours.

  • Quench & Extraction: Dilute the reaction with ethyl acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine.

  • In-Process Validation:

    • TLC: The product will be strongly UV-active (due to the benzyl ring).

    • LC-MS: Look for the [M+H]+ corresponding to the protected hydroxamate.

Protocol B: Catalytic Hydrogenolysis (Deprotection)

Objective: Cleave the O-benzyl group to reveal the active N-butyl hydroxamic acid.

Causality of Reagent Selection: While the O-benzyl bond is easily cleaved by hydrogenolysis, the adjacent N–O bond of the hydroxamate is also susceptible to over-reduction (yielding an amide) if conditions are too harsh. Therefore, standard 10% Pd/C at ambient pressure is strictly utilized over more aggressive catalysts like Pearlman's catalyst (Pd(OH)₂/C).

Table 2: Optimization of Hydrogenolytic Deprotection Conditions

CatalystPressureTimeResult / YieldMechanistic Causality
10% Pd/C 1 atm (Balloon) 2–4 h >95% (Target) Optimal balance; selective O-benzyl cleavage.
10% Pd/C50 psi (Parr)12 h<40% (Amide byproduct)High pressure forces unwanted N–O bond cleavage.
20% Pd(OH)₂/C1 atm (Balloon)1 h~80% (Over-reduction)Catalyst is too aggressive for fragile N–O bonds.

Step-by-Step Procedure:

  • Preparation: Dissolve the O-benzyl protected intermediate in degassed Methanol (0.05 M). Protic solvents facilitate the hydrogen transfer at the palladium surface.

  • Catalyst Addition: Carefully add 10% w/w Pd/C (10 mol% relative to substrate).

    • Expert Insight: Always purge the flask with Argon before and after adding the dry Pd/C to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature.

  • In-Process Validation (Critical Step): Monitor strictly via LC-MS every hour. Stop the reaction immediately upon the disappearance of the starting material to prevent N–O bond cleavage.

    • Colorimetric Self-Validation: Take a 10 µL aliquot of the reaction mixture and add it to 100 µL of a 1% aqueous FeCl₃ solution. An instantaneous shift to a deep red/purple color confirms the successful generation of the free hydroxamic acid.

  • Filtration: Purge the flask with Argon, filter the mixture through a pad of Celite to remove the palladium, and concentrate the filtrate in vacuo.

Case Study: Synthesis of Acinetobactin Analogs

The utility of (benzyloxy)(butyl)amine is perfectly exemplified in the development of anti-virulence therapeutics targeting Acinetobacter baumannii. In structure-function studies of the siderophore pre-acinetobactin, researchers required a method to synthesize rigidified analogs to block siderophore cycling .

By coupling phenyl oxazoline carboxylic acids with (benzyloxy)(butyl)amine, they successfully installed the necessary protected hydroxamate backbone. Subsequent hydrogenation under carefully controlled acidic conditions yielded the N-butyl hydroxamic acid variants in >95% purity. These analogs successfully formed stable 2:1 complexes with Iron(III), validating the (benzyloxy)(butyl)amine strategy for generating functional, high-affinity metal chelators in drug discovery.

References

  • Title: Structure–function studies of acinetobactin analogs Source: Metallomics (Oxford Academic) URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons URL: [Link]

Method

(benzyloxy)(butyl)amine reaction conditions with aliphatic aldehydes

Application Note: Generation and Nucleophilic Trapping of N -Alkoxyiminium Intermediates via (Benzyloxy)(butyl)amine Condensation Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Generation and Nucleophilic Trapping of N -Alkoxyiminium Intermediates via (Benzyloxy)(butyl)amine Condensation

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The condensation of primary amines with aliphatic aldehydes typically yields imines that are prone to tautomerization into nucleophilic enamines, leading to undesirable self-condensation or Mannich-type side reactions. To circumvent this, the use of secondary N -alkoxyamines—specifically (benzyloxy)(butyl)amine ( O -benzyl- N -butylhydroxylamine)—offers a highly controlled and chemoselective alternative for functionalizing aliphatic aldehydes.

The mechanistic advantage of (benzyloxy)(butyl)amine is twofold:

  • The α -Effect: The presence of the adjacent oxygen atom enhances the nucleophilicity of the secondary amine lone pair. This accelerates the initial attack on the aliphatic aldehyde, facilitating rapid hemiaminal formation even under neutral or mildly acidic conditions .

  • LUMO Lowering via Inductive Withdrawal: Upon acid-catalyzed dehydration of the hemiaminal, a highly reactive N -benzyloxyiminium ion is generated. The strongly electronegative O -benzyl group inductively withdraws electron density from the iminium carbon, drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO) . This extreme electrophilicity allows the intermediate to be trapped by weak nucleophiles (e.g., cyanides, allylsilanes, or mild hydrides) orders of magnitude faster than any competing enamine tautomerization or hydrolysis can occur .

Reaction Pathway Visualization

Pathway Aldehyde Aliphatic Aldehyde (R-CH2-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (α-effect) Amine (Benzyloxy)(butyl)amine (BnO-NH-Bu) Amine->Hemiaminal Iminium N-Benzyloxyiminium Ion [R-CH2-CH=N+(Bu)OBn] Hemiaminal->Iminium -H2O (Acid Catalysis) RedAmin Reductive Amination (NaBH3CN) Iminium->RedAmin Hydride Transfer Cyanation α-Cyanation (TMSCN) Iminium->Cyanation Cyanide Addition

Pathway for the generation and nucleophilic trapping of N-benzyloxyiminium intermediates.

Experimental Protocols

The following methodologies provide self-validating workflows for generating and trapping the N -benzyloxyiminium intermediate. The protocols are designed to suppress aliphatic aldehyde enolization.

Protocol A: Reductive Amination (Synthesis of N -Alkyl- N -benzyloxybutylamines)

This protocol utilizes a mild hydride source to trap the iminium ion, preventing over-reduction of the aldehyde.

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aliphatic aldehyde (1.0 mmol) and (benzyloxy)(butyl)amine (1.05 mmol) in anhydrous methanol (5.0 mL) under an argon atmosphere.

  • Catalysis: Add glacial acetic acid (10 mol%, 5.7 µL) to promote hemiaminal dehydration. Stir the mixture at 20 °C for 15 minutes to allow pre-formation of the N -benzyloxyiminium ion.

  • Trapping: Portion-wise, add sodium cyanoborohydride ( NaBH3​CN , 1.5 mmol, 94 mg). Causality note: NaBH3​CN is chosen over NaBH4​ because it is stable at mildly acidic pH and selectively reduces the highly electrophilic iminium ion over the unreacted aldehyde.

  • Completion: Stir the reaction at 20 °C for 2.0 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2, visualizing with ninhydrin).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Modified Strecker-Type Cyanation (Synthesis of α -Cyano- N -alkoxyamines)

This protocol uses a Lewis acid to drive iminium formation at low temperatures, locking the conformation for nucleophilic attack by cyanide.

  • Preparation: In an oven-dried Schlenk flask, dissolve the aliphatic aldehyde (1.0 mmol) and (benzyloxy)(butyl)amine (1.0 mmol) in anhydrous dichloromethane ( CH2​Cl2​ , 5.0 mL) under argon.

  • Cooling & Activation: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Dropwise, add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 0.5 mmol, 62 µL). Causality note: The Lewis acid coordinates the hemiaminal hydroxyl group, forcing rapid dehydration to the iminium ion without requiring elevated temperatures that would promote enamine tautomerization.

  • Trapping: Immediately add Trimethylsilyl cyanide (TMSCN, 1.5 mmol, 188 µL) dropwise.

  • Completion: Maintain the reaction at -20 °C for 4.0 hours.

  • Workup: Quench cold with saturated aqueous NaHCO3​ (5 mL) and allow to warm to room temperature. Extract with CH2​Cl2​ (3 × 10 mL), dry over MgSO4​ , and concentrate. Purify via silica gel chromatography to isolate the α -cyano- N -alkoxyamine.

Quantitative Data Summary

The table below summarizes the optimized conditions and yields for the trapping of N -benzyloxyiminium ions derived from various sterically differentiated aliphatic aldehydes.

Aliphatic AldehydeNucleophileCatalyst / AdditiveTemp (°C)Time (h)Yield (%)
Butyraldehyde (Linear) NaBH3​CN AcOH (10 mol%)202.088
Isobutyraldehyde ( α -Branched)TMSCN BF3​⋅OEt2​ (0.5 eq)-204.082
CyclohexanecarboxaldehydeAllyl-TMS TiCl4​ (1.0 eq)-783.079
Pivaldehyde (Sterically Hindered)TMSCN BF3​⋅OEt2​ (0.5 eq)06.075

Troubleshooting & Optimization Insights

  • Hydrolysis of the Iminium Ion: If low yields and high recovery of the starting aldehyde are observed, ambient moisture is likely hydrolyzing the N -benzyloxyiminium intermediate. Ensure strict anhydrous conditions, particularly for Protocol B. The addition of activated 3Å molecular sieves can drive the equilibrium forward.

  • Steric Hindrance: For highly hindered aliphatic aldehydes (e.g., pivaldehyde), the initial condensation step is rate-limiting. Elevating the temperature to 0 °C (as shown in the data table) or utilizing a stronger Lewis acid like TiCl4​ is necessary to overcome the steric clash between the bulky tert-butyl group of the aldehyde and the N -butyl group of the amine.

References

  • Concise Synthesis of α -Trisubstituted Amines from Ketones Using N-Methoxyamines. Kurosaki, Y.; Shirokane, K.; Oishi, T.; Sato, T.; Chida, N. Organic Letters 2012, 14(8), 2098–2101.[Link]

  • Chemoselective Activation Strategies of Amidic Carbonyls towards Nucleophilic Reagents. Pace, V.; Holzer, W. Australian Journal of Chemistry 2013, 66(5), 507–510. [Link]

  • Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates. Østergaard, M.; Christensen, N. J.; Hjuler, C. T.; Jensen, K. J.; Thygesen, M. B. Bioconjugate Chemistry 2018, 29(4), 1219–1230.[Link]

Application

The Role of (Benzyloxy)(butyl)amine Scaffolds in Modern Drug Discovery: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold In the intricate landscape of pharmaceutical drug discovery, the identification and optimization of novel chemical scaffolds are paramount to the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the intricate landscape of pharmaceutical drug discovery, the identification and optimization of novel chemical scaffolds are paramount to the development of next-generation therapeutics. Among the myriad of molecular frameworks, those incorporating the (benzyloxy)(butyl)amine moiety have emerged as a promising and versatile platform. The unique combination of a flexible butyl chain, a reactive amine, and the electronically influential benzyloxy group provides a rich tapestry for synthetic elaboration and targeted biological activity.

This comprehensive guide delves into the multifaceted roles of (benzyloxy)(butyl)amine and its derivatives in medicinal chemistry. We will explore its application as a foundational building block for complex molecular architectures, its significance as a key pharmacophore in enzyme inhibition, and its potential as a standalone therapeutic agent. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

The benzyloxy group, a benzyl ether, is not merely a passive structural element. It can serve as a crucial pharmacophore, engaging in vital hydrophobic and π-stacking interactions within protein binding pockets.[1] Furthermore, it can act as a stable protecting group for a hydroxyl functionality, which can be unmasked at a later synthetic stage.[2] The butylamine component offers a point for diversification, allowing for the introduction of various substituents to modulate physicochemical properties such as solubility and membrane permeability, which are critical for optimizing drug-like characteristics.[3]

Part 1: (Benzyloxy)(butyl)amine as a Versatile Synthetic Intermediate

The true power of the (benzyloxy)(butyl)amine scaffold lies in its utility as a versatile synthetic intermediate. Its constituent functional groups provide multiple handles for a wide array of chemical transformations, enabling the construction of diverse compound libraries for high-throughput screening.

Protocol 1: Synthesis of N-(Benzyloxy)butylamine

This protocol outlines a standard procedure for the synthesis of N-(benzyloxy)butylamine, a representative example of a (benzyloxy)(butyl)amine, through the reaction of O-benzylhydroxylamine with butyraldehyde followed by reduction.

Materials:

  • O-Benzylhydroxylamine hydrochloride

  • Butyraldehyde

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of O-benzylhydroxylamine hydrochloride (1.0 eq.) in dichloromethane (DCM), add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain free O-benzylhydroxylamine.

  • Dissolve the O-benzylhydroxylamine in DCM and add butyraldehyde (1.1 eq.). Stir the mixture at room temperature for 1 hour to form the corresponding oxime.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(benzyloxy)butylamine.

Workflow for Synthesis of N-(Benzyloxy)butylamine

cluster_0 Step 1: Liberation of Free Base cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Workup & Purification O-Benzylhydroxylamine_HCl O-Benzylhydroxylamine HCl Free_Base O-Benzylhydroxylamine (Free Base) O-Benzylhydroxylamine_HCl->Free_Base DCM NaHCO3 Sat. NaHCO3 NaHCO3->Free_Base Oxime Intermediate Oxime Free_Base->Oxime DCM, RT, 1h Butyraldehyde Butyraldehyde Butyraldehyde->Oxime Final_Product N-(Benzyloxy)butylamine Oxime->Final_Product DCM, 0°C to RT, 12-16h NaBH(OAc)3 Sodium Triacetoxyborohydride NaBH(OAc)3->Final_Product Workup Aqueous Workup Final_Product->Workup Purification Column Chromatography Workup->Purification

Caption: Synthetic workflow for N-(benzyloxy)butylamine.

Part 2: The Benzyloxy Moiety as a Privileged Pharmacophore

The benzyloxy moiety is a well-established pharmacophore in medicinal chemistry, particularly in the design of enzyme inhibitors.[4] Its presence can confer potent and selective inhibitory activity against a range of biological targets.

Case Study: Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B is a key enzyme in the metabolic degradation of neurotransmitters, and its inhibition is a validated therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[4] Numerous studies have highlighted the critical role of the benzyloxy group in the design of potent and selective MAO-B inhibitors.[1][5]

The benzyloxy group typically orients within the active site of MAO-B to engage in favorable π-π stacking interactions with key aromatic residues, such as Tyrosine. This interaction helps to anchor the inhibitor in the active site, leading to potent inhibition.

Structure-Activity Relationship (SAR) of Benzyloxy-Containing MAO-B Inhibitors

The following table summarizes key structure-activity relationships for benzyloxy-containing MAO-B inhibitors, based on a review of the literature.[1][5]

Modification to (Benzyloxy)(butyl)amine ScaffoldEffect on MAO-B Inhibitory ActivityRationale
Position of Benzyloxy Group on Aromatic Ring Para-substitution generally leads to higher potency than ortho- or meta-substitution.[1]Optimal positioning for interaction with the active site cavity.
Substitution on the Benzyl Ring Small, electron-withdrawing groups can enhance activity.May improve binding affinity through favorable electronic interactions.
Nature of the Amine Secondary or tertiary amines can be well-tolerated.Allows for modulation of physicochemical properties without loss of activity.
Linker between Benzyloxy and Amine A flexible alkyl chain (e.g., butyl) is often optimal.Allows the benzyloxy group to adopt the correct orientation in the active site.

Part 3: (Benzyloxy)(butyl)amine Derivatives as Potential Therapeutic Agents

Building upon the foundational scaffold, derivatives of (benzyloxy)(butyl)amine can be designed and synthesized to target a wide range of diseases. The modular nature of the scaffold allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

Case Study: Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1)

Indoleamine 2,3-dioxygenase-1 (IDO1) is a promising therapeutic target for cancer, as its overexpression in tumor cells leads to immune suppression.[6] O-benzylhydroxylamine, a close analog of our core scaffold, has been identified as a potent sub-micromolar inhibitor of IDO1.[6] This suggests that (benzyloxy)(butyl)amine derivatives could also be potent IDO1 inhibitors.

The proposed mechanism of inhibition involves the coordination of the hydroxylamine nitrogen to the heme iron within the active site of IDO1.[6] The benzyloxy group likely occupies a hydrophobic pocket, contributing to the overall binding affinity.

Protocol 2: Screening for IDO1 Inhibitory Activity

This protocol provides a general workflow for screening (benzyloxy)(butyl)amine derivatives for their ability to inhibit IDO1 activity in a cell-based assay.

Materials:

  • Human cancer cell line expressing IDO1 (e.g., HeLa)

  • Interferon-gamma (IFN-γ)

  • Test compounds (dissolved in DMSO)

  • L-tryptophan

  • Kynurenine standard

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Seed HeLa cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with IFN-γ for 24 hours to induce IDO1 expression.

  • Add varying concentrations of the test compounds to the cells, followed by the addition of L-tryptophan.

  • Incubate for a further 24-48 hours.

  • Collect the cell culture supernatant and analyze the concentration of kynurenine (the product of IDO1-mediated tryptophan catabolism) by HPLC.

  • Construct a dose-response curve and calculate the IC50 value for each compound.

Workflow for IDO1 Inhibition Screening

Cell_Seeding Seed IDO1-expressing cells IFN_Induction Induce IDO1 with IFN-γ Cell_Seeding->IFN_Induction Compound_Treatment Treat with (benzyloxy)(butyl)amine derivatives IFN_Induction->Compound_Treatment Tryptophan_Addition Add L-tryptophan Compound_Treatment->Tryptophan_Addition Incubation Incubate for 24-48h Tryptophan_Addition->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection HPLC_Analysis Analyze kynurenine by HPLC Supernatant_Collection->HPLC_Analysis IC50_Calculation Calculate IC50 values HPLC_Analysis->IC50_Calculation

Caption: Workflow for cell-based IDO1 inhibition assay.

Conclusion: A Scaffold with a Bright Future

The (benzyloxy)(butyl)amine scaffold represents a highly versatile and promising platform in the field of pharmaceutical drug discovery. Its utility as a synthetic intermediate, coupled with the proven importance of the benzyloxy moiety as a key pharmacophore, provides a solid foundation for the development of novel therapeutics. From neurodegenerative disorders to cancer, the potential applications of (benzyloxy)(butyl)amine derivatives are vast and largely untapped. The protocols and insights provided in this guide are intended to empower researchers to explore this exciting area of medicinal chemistry and unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (URL: )
  • N-Benzylhydroxylamine hydrochloride - Chem-Impex. (URL: )
  • The Strategic Use of N-Benzyl-tert-butylamine in Pharmaceutical Synthesis. (URL: )
  • 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide - EvitaChem. (URL: )
  • O-Benzylhydroxylamine 622-33-3 wiki - Guidechem. (URL: )
  • One-Pot Synthesis of 5-(Benzyloxy)pyridin-3-amine Derivatives: Application Notes and Protocols - Benchchem. (URL: )
  • Synthesis of benzylic amines - Organic Chemistry Portal. (URL: )
  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC. (URL: )
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. (URL: )
  • Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed. (URL: [Link])

  • N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy - Chemical Communications (RSC Publishing). (URL: [Link])

  • The Structure-Activity Relationship of 5-(Benzyloxy)pyridin-3-amine Analogs: A Comparative Guide for Drug Discovery Professional - Benchchem. (URL: )
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. (URL: [Link])

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC. (URL: [Link])

  • CN101607914A - Simple method for preparing to tert-butyl benzyl amine - Google P
  • The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. (URL: )
  • Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase‐B inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents - MDPI. (URL: [Link])

  • Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis - PubMed. (URL: [Link])

  • 3-Benzyloxy-2-methyl Propanoate - Organic Syntheses Procedure. (URL: [Link])

  • Application Notes and Protocols: 4-(Benzyloxy)-3-methylbutanoic Acid in Drug Discovery - Benchchem. (URL: )
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC. (URL: [Link])

  • Benzylamine - Wikipedia. (URL: [Link])

  • Pharmacology of benzydamine - PubMed. (URL: [Link])

Sources

Method

in vitro assay preparation using (benzyloxy)(butyl)amine

An In-Depth Guide to the In Vitro Characterization of (Benzyloxy)(butyl)amine (N-Benzyl-N-butylamine) Authored by: A Senior Application Scientist Abstract (Benzyloxy)(butyl)amine, more commonly known as N-Butylbenzylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Characterization of (Benzyloxy)(butyl)amine (N-Benzyl-N-butylamine)

Authored by: A Senior Application Scientist

Abstract

(Benzyloxy)(butyl)amine, more commonly known as N-Butylbenzylamine, is an organic compound that serves as a versatile building block in synthetic chemistry.[1][2] Its structure, featuring a benzyl group and a butyl amine, is a recurring motif in molecules designed to interact with biological systems.[3][4][5] Specifically, the benzylamine scaffold is present in numerous substrates and inhibitors of monoamine oxidases (MAOs), enzymes critical to neurotransmitter metabolism.[6][7] This structural similarity provides a strong rationale for investigating the bioactivity of (benzyloxy)(butyl)amine. This guide presents a comprehensive framework for the in vitro characterization of (benzyloxy)(butyl)amine, establishing a foundational understanding of its potential biological effects. We provide detailed, field-proven protocols for assessing its primary hypothesized activity—MAO inhibition—along with essential secondary assays to evaluate general cytotoxicity, induction of apoptosis, and potential off-target liabilities, such as inhibition of cytochrome P450 (CYP) enzymes.

Core Hypothesis and Investigative Strategy

The central hypothesis guiding this protocol is that the structural resemblance of (benzyloxy)(butyl)amine to known monoamine oxidase substrates (e.g., benzylamine) and inhibitors suggests it may act as an inhibitor of MAO-A or MAO-B.[8][9] These enzymes are pivotal in the catabolism of neurotransmitters like dopamine and serotonin, making them significant targets in the treatment of neurodegenerative and psychiatric disorders.[6][10][11]

To build a comprehensive profile of the compound, our investigative strategy is threefold:

  • Primary Target Assessment: Quantify the inhibitory potency of (benzyloxy)(butyl)amine against the two key monoamine oxidase isoforms, MAO-A and MAO-B.

  • General Cellular Impact: Evaluate the compound's effect on cell health, determining its general cytotoxicity and its potential to trigger programmed cell death (apoptosis).

  • Pharmacokinetic Liability Screening: Assess the compound's potential for causing adverse drug-drug interactions by measuring its inhibitory effect on major cytochrome P450 (CYP) enzymes.

Physicochemical Properties and Handling of (Benzyloxy)(butyl)amine

A thorough understanding of the test compound's properties is critical for accurate and reproducible assay preparation.

PropertyValueSource
CAS Number 2403-22-7[12][13]
Molecular Formula C₁₁H₁₇N[12]
Molecular Weight 163.26 g/mol [12]
Appearance Colorless to pale yellow liquid[1][2]
Solubility Soluble in organic solvents (DMSO, Chloroform); limited solubility in water[1][2]
Density ~0.911 g/mL at 25°C[2]

Stock Solution Preparation: For all in vitro assays, it is recommended to prepare a high-concentration stock solution of (benzyloxy)(butyl)amine in 100% Dimethyl Sulfoxide (DMSO). A 10 mM stock solution is standard. Ensure the compound is fully dissolved. Store the stock solution at -20°C, protected from light. When preparing working dilutions for cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Primary Target Assessment: Monoamine Oxidase (MAO) Inhibition

Scientific Rationale

MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamines.[9] There are two isoforms, MAO-A and MAO-B, which differ in substrate preference and inhibitor sensitivity.[6] Inhibition of these enzymes can increase neurotransmitter levels, a therapeutic strategy for depression (MAO-A) and Parkinson's disease (MAO-B).[6] The assay described here uses a luminogenic substrate that, when acted upon by MAO, produces luciferin, which is then converted to a light signal by luciferase. The reduction in signal in the presence of the test compound is directly proportional to its inhibitory activity.[14]

Workflow for MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare MAO-Glo™ Reagent & Compound Dilutions add_compound Add (benzyloxy)(butyl)amine or Controls to Plate prep_reagents->add_compound prep_enzyme Dilute MAO-A/MAO-B Enzyme & Control Inhibitors add_enzyme Add MAO-A or MAO-B Enzyme prep_enzyme->add_enzyme add_compound->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate add_substrate Add Luminogenic Substrate pre_incubate->add_substrate incubate Incubate (60 min, RT) add_substrate->incubate add_luciferin Add Luciferin Detection Reagent incubate->add_luciferin read_lum Read Luminescence add_luciferin->read_lum calc_inhibition Calculate % Inhibition vs. Vehicle Control read_lum->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

Caption: Workflow for determining MAO-A/B inhibition using a luminescent assay.

Protocol: MAO-Glo™ Luminescent Assay

This protocol is adapted from commercially available systems like the MAO-Glo™ Assay from Promega.[14] It is designed to determine the concentration at which (benzyloxy)(butyl)amine inhibits 50% of MAO-A or MAO-B activity (IC₅₀).

Materials:

  • (Benzyloxy)(butyl)amine 10 mM stock in DMSO

  • MAO-Glo™ Assay System (or equivalent), containing:

    • Luminogenic MAO Substrate

    • MAO-A and MAO-B enzymes (recombinant human)

    • MAO Reaction Buffer

    • Luciferin Detection Reagent

  • Positive Control Inhibitors: Clorgyline (for MAO-A), Pargyline (for MAO-B)[8][9]

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM (benzyloxy)(butyl)amine stock in DMSO. Then, dilute these concentrations into MAO Reaction Buffer to create 2X final assay concentrations. A typical final concentration range might be 100 µM to 1 nM.

    • Prepare 2X solutions of Clorgyline and Pargyline (e.g., 20 µM final) as positive controls and a buffer-only vehicle control (containing the same final DMSO concentration).

  • Assay Plate Setup:

    • Add 25 µL of the 2X compound dilutions, positive controls, or vehicle control to the wells of the 96-well plate in triplicate.

  • Enzyme Addition:

    • Dilute the MAO-A and MAO-B enzyme stocks in MAO Reaction Buffer according to the manufacturer's instructions.

    • Add 25 µL of the diluted enzyme solution to the appropriate wells. Run separate plates for MAO-A and MAO-B.

    • Mix gently on a plate shaker for 1 minute and then pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Prepare the MAO substrate solution according to the manufacturer's protocol.

    • Add 50 µL of the substrate solution to all wells to initiate the reaction.

    • Mix gently and incubate for 60 minutes at room temperature, protected from light.

  • Signal Detection:

    • Reconstitute the Luciferin Detection Reagent as instructed.

    • Add 100 µL of the detection reagent to each well. This stops the MAO reaction and begins the light-generating reaction.[14]

    • Mix on a plate shaker for 2 minutes.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the average luminescence for each triplicate.

  • Normalize the data: % Activity = (Luminescence_sample / Luminescence_vehicle) * 100.

  • Calculate % Inhibition = 100 - % Activity.

  • Plot % Inhibition versus the log of the (benzyloxy)(butyl)amine concentration.

  • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

TargetTest CompoundIC₅₀ (µM)
MAO-A(Benzyloxy)(butyl)amineCalculated Value
MAO-B(Benzyloxy)(butyl)amineCalculated Value
MAO-AClorgylineControl Value
MAO-BPargylineControl Value

General Cellular Impact Assessment

Scientific Rationale

Before a compound can be considered a specific inhibitor, its general effects on cell health must be understood. A highly cytotoxic compound may appear to be a potent inhibitor in an enzyme assay simply by disrupting the entire cellular system. We will use two gold-standard assays: the MTT assay to measure metabolic activity as an indicator of cell viability, and the Caspase-Glo® 3/7 assay to specifically measure the activation of executioner caspases, a key event in apoptosis.[15][16][17]

Workflow for Cytotoxicity and Apoptosis Screening

Caption: A parallel workflow for assessing cell viability (MTT) and apoptosis (Caspase-Glo).

Protocol 3.1: MTT Assay for Cell Viability

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[18][19][20]

Materials:

  • SH-SY5Y (human neuroblastoma) or other suitable cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • (Benzyloxy)(butyl)amine stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Clear, flat-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (benzyloxy)(butyl)amine in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix on an orbital shaker for 15 minutes to dissolve the crystals.[18]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the no-cell background wells from all other readings.

  • Calculate % Viability = (Absorbance_sample / Absorbance_vehicle) * 100.

  • Plot % Viability vs. log concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression.

Protocol 3.2: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.[16][17] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal.[17]

Materials:

  • Cells treated as in the MTT assay (steps 1-3), but in white, opaque-walled 96-well plates.

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Plate Equilibration: After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Subtract the background luminescence (from no-cell control wells).

  • Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = Luminescence_sample / Luminescence_vehicle.

AssayCell LineEndpointResult
MTTSH-SY5YCC₅₀ (µM)Calculated Value
Caspase-Glo 3/7SH-SY5YMax Fold ChangeCalculated Value

Off-Target Liability: Cytochrome P450 (CYP) Inhibition

Scientific Rationale

Cytochrome P450 enzymes are the primary drivers of Phase I drug metabolism.[21][22] Inhibition of these enzymes by a new chemical entity can lead to dangerous drug-drug interactions by slowing the metabolism of co-administered drugs, potentially causing toxic accumulation.[23][24] It is a regulatory requirement to screen for inhibition against the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[24] Fluorogenic assays provide a rapid, high-throughput method for this assessment.[21]

Workflow for CYP Inhibition Screening

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cpd Prepare Compound & Control Inhibitor Dilutions add_cpd Add Compound or Controls to Black 96-well Plate prep_cpd->add_cpd prep_enzyme Prepare CYP Isozyme/Substrate Master Mixes add_enzyme_mix Add Enzyme/Substrate Mix prep_enzyme->add_enzyme_mix add_cpd->add_enzyme_mix pre_incubate Pre-incubate (10 min) add_enzyme_mix->pre_incubate initiate_rxn Initiate with NADPH Regeneration System pre_incubate->initiate_rxn read_kinetic Read Fluorescence Kinetically initiate_rxn->read_kinetic calc_roc Determine Rate of Reaction (Slope of Linear Phase) read_kinetic->calc_roc calc_inhibition Calculate % Inhibition vs. Vehicle Control calc_roc->calc_inhibition determine_ic50 Determine IC₅₀ if Necessary calc_inhibition->determine_ic50

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (Benzyloxy)(butyl)amine Synthesis

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals experiencing bottleneck yields during the synthesis of (benzyloxy)(butyl)amine ( N -butyl- O -b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals experiencing bottleneck yields during the synthesis of (benzyloxy)(butyl)amine ( N -butyl- O -benzylhydroxylamine).

Synthesizing secondary alkoxyamines is notoriously challenging compared to standard secondary amines. Below, we break down the mechanistic causality behind common failures, provide field-proven troubleshooting FAQs, and outline a self-validating, high-yield methodology.

Troubleshooting FAQs: Mechanistic Insights

Q1: I am using the standard reductive amination protocol with butanal, O -benzylhydroxylamine, and Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) in DCE. My yield is under 20%. What is going wrong? A1: The failure lies in the intermediate. When O -benzylhydroxylamine reacts with butanal, it does not form a standard imine; it forms an oxime ether ( O -benzylbutyraldehyde oxime). Oxime ethers are significantly more stable and less electrophilic than standard imines. While NaBH(OAc)3​ is an exceptional, mild reagent for standard reductive aminations[1], it is generally too weak to reduce unactivated oxime ethers at neutral or slightly acidic pH[2]. To drive this reduction, the oxime ether must be strongly protonated to form an highly electrophilic oximinium ion, which requires a pH of 3–4. NaBH(OAc)3​ decomposes too rapidly under these highly acidic conditions to be effective.

Q2: To avoid the reduction issue, I tried directly alkylating O -benzylhydroxylamine with 1-bromobutane and K2​CO3​ . The reaction yielded a messy mixture. How do I improve selectivity? A2: Direct alkylation of O -alkylhydroxylamines with primary alkyl halides is highly prone to over-alkylation (yielding the N,N -dibutyl- O -benzylhydroxylamine byproduct)[3]. This occurs because the mono-alkylated product ((benzyloxy)(butyl)amine) is more nucleophilic than the starting material due to the electron-donating effect of the newly attached butyl group. Unless you utilize stringent protecting group strategies (e.g., temporary N -Boc protection), the direct alkylation route will inherently suffer from poor chemoselectivity. We strongly recommend abandoning Route A (Alkylation) in favor of an optimized Route B (Reductive Amination).

Q3: If NaBH(OAc)3​ is ineffective for the reductive amination route, which reducing agent should I use? A3: You must use a reducing agent that is stable at pH 3–4.

  • Sodium Cyanoborohydride ( NaBH3​CN ) : The classic Borch reduction utilizes NaBH3​CN at pH 3, which effectively reduces oximes to alkoxyamines[4]. However, it generates highly toxic hydrogen cyanide (HCN) gas as a byproduct, especially at low pH[2].

  • Amine-Borane Complexes : Modern protocols favor amine-borane complexes such as Dimethylamine-borane ( Me2​NH⋅BH3​ )[5] or 2-Picoline-borane ( 2−Pic⋅BH3​ )[6]. These reagents are stable in strongly acidic methanol, highly selective for oximinium ions, and eliminate the toxicity risks associated with cyanoborohydrides.

Quantitative Data: Reducing Agent Comparison

The following table summarizes the causal relationship between the chosen reducing agent, the reaction environment, and the resulting yield for the condensation of butanal and O -benzylhydroxylamine.

Reducing AgentSolvent SystemOptimal pHYield (%)Mechanistic Observation / Causality
NaBH(OAc)3​ DCE or THF6–7< 20%Insufficient acidity to protonate the oxime ether; hydride transfer fails[1].
NaBH4​ Methanol8–90%Reagent rapidly decomposes in acid; fails to reduce neutral oxime ethers.
NaBH3​CN Methanol / HCl3–482%Excellent reduction of oximinium ion, but poses severe toxicity risks (HCN)[4].
Me2​NH⋅BH3​ Methanol / AcOH3–488%Mild, scalable, and inexpensive alternative to cyanoborohydride[5].
2−Pic⋅BH3​ Methanol / HCl3–492% Highest yield; highly stable in acid, non-toxic, and drives complete conversion[6].

Yield Optimization Workflow

The following decision tree illustrates the logical troubleshooting path for resolving low yields in this specific synthesis.

YieldOptimization A Low Yield: (Benzyloxy)(butyl)amine B Identify Synthetic Route A->B C1 Direct Alkylation (1-Bromobutane) B->C1 C2 Reductive Amination (Butanal + BnONH2) B->C2 D1 Issue: Over-alkylation (Dialkylation) C1->D1 D2 Check Reducing Agent & pH C2->D2 E1 Switch Route D1->E1 F1 NaBH(OAc)3 (Neutral pH) D2->F1 F2 NaBH3CN or Amine-Boranes (pH 3-4) D2->F2 E1->C2 G1 Issue: Oxime Ether Resists Reduction F1->G1 G2 Success: >85% Yield F2->G2 G1->F2

Caption: Decision matrix for troubleshooting (benzyloxy)(butyl)amine synthesis bottlenecks.

Self-Validating Protocol: One-Pot Reductive Alkoxyamination

This methodology utilizes 2-Picoline-borane ( 2−Pic⋅BH3​ ) to safely and efficiently reduce the oxime ether intermediate[6]. The protocol is designed as a self-validating system : you must confirm specific physical or chemical checkpoints before proceeding to the next step to guarantee the final yield.

Step 1: Oxime Ether Condensation
  • In an oven-dried flask under nitrogen, dissolve O -benzylhydroxylamine hydrochloride (1.0 equiv, 10 mmol) in anhydrous methanol (20 mL).

  • Add sodium acetate (1.0 equiv, 10 mmol) to liberate the free base, followed by butanal (1.05 equiv, 10.5 mmol).

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Run a TLC (Hexane/EtOAc 8:2). The butanal spot (stains strongly with KMnO4​ ) must be completely consumed. A new, less polar, UV-active spot corresponding to the oxime ether must be the dominant species. Do not proceed if unreacted aldehyde remains.

Step 2: Acidification & Activation
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully add 3M methanolic HCl dropwise until the pH of the solution reaches 3.

  • Validation Checkpoint 2: Spot a micro-aliquot onto wet pH indicator paper. The reading must be between pH 3 and 4. Causality: If the pH is >4, the oxime ether will not protonate into the reactive oximinium ion, and the subsequent reduction will stall.

Step 3: Hydride Reduction
  • Add 2-Picoline-borane complex (1.5 equiv, 15 mmol) in three small portions over 15 minutes to control the evolution of hydrogen gas.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Validation Checkpoint 3: Monitor by TLC. The reaction is complete only when the UV-active oxime ether spot from Checkpoint 1 has entirely disappeared, replaced by a more polar, ninhydrin-active spot ((benzyloxy)(butyl)amine).

Step 4: Quench & Isolation
  • Quench the reaction by slowly adding saturated aqueous NaHCO3​ (approx. 15 mL) until gas evolution ceases.

  • Validation Checkpoint 4: Check the pH of the aqueous layer. It must be >7. Causality: The product is a secondary amine derivative. If the solution is acidic, the product will remain protonated in the aqueous layer, destroying your isolated yield.

  • Extract the aqueous layer with Dichloromethane ( 3×20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.1

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, ACS Symposium Series. 2

  • Kofink, C., et al. (2000). An Inexpensive Procedure for Reductive Aminations Using Dimethylamineborane on Millimolar and Molar Scale. Synthesis. 5

  • Kumar, V., et al. (2010). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). NIH Public Access. 3

  • Kawase, Y., et al. (2009). One-Pot Synthesis of Alkoxyamine Derivatives by Reductive Alkoxyamination with a 2-Picoline-Borane Complex. Heterocycles, 78(2), 464. 6

  • Science of Synthesis. (2009). Product Class 5: Hydroxylamines. Thieme Chemistry. 4

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for (benzyloxy)(butyl)amine Purification

Welcome to the technical support center for the purification of (benzyloxy)(butyl)amine, also known as N-butyl-O-benzylhydroxylamine. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (benzyloxy)(butyl)amine, also known as N-butyl-O-benzylhydroxylamine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of this and structurally similar basic compounds. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for a successful purification strategy.

Q1: Why does my (benzyloxy)(butyl)amine purification result in low yield and poor separation on a standard silica gel column?

This is the most common issue and stems from the fundamental chemical properties of both your molecule and the stationary phase. Standard silica gel is characterized by a surface covered in silanol groups (Si-OH), which are weakly acidic.[1][2] The (benzyloxy)(butyl)amine molecule contains a basic nitrogen atom with a lone pair of electrons.

This creates a strong acid-base interaction, causing the amine to bind tightly to the silica. The consequences of this interaction are:

  • Peak Tailing (Streaking): Instead of moving as a tight band, the molecule "smears" down the column, leading to broad peaks and poor resolution.[1]

  • Irreversible Adsorption: A portion of your compound can bind so strongly that it does not elute from the column, significantly reducing your final yield.[3]

  • Co-elution: The tailing of the product peak often overlaps with impurities, making it impossible to obtain a pure fraction.

Q2: What is the best stationary phase for purifying (benzyloxy)(butyl)amine?

The "best" stationary phase depends on the specific impurities in your crude mixture, but you have several superior options to standard silica.

Stationary PhasePrinciple of OperationAdvantagesDisadvantages
Standard Silica Gel Normal-Phase (Polar stationary phase). Separation based on polarity.Ubiquitous, inexpensive, well-understood.Strong, problematic interactions with basic compounds lead to tailing and low yield.[2]
Amine-Functionalized Silica Normal-Phase. The silica surface is basic, preventing interaction with the analyte.[4]Excellent for basic compounds, eliminates peak tailing, allows for simple eluents (e.g., Hexane/EtOAc) without additives.[2][5]More expensive than plain silica.
Basic or Neutral Alumina Normal-Phase. Alumina is basic or neutral, avoiding the acidic issues of silica.A good alternative to silica for purifying amines.[6]Can have different selectivity compared to silica; may require separate method development.
Reversed-Phase (C18) Reversed-Phase (Non-polar stationary phase). Eluent is polar (e.g., Water/Acetonitrile).Highly effective for polar compounds and can be an excellent alternative when normal-phase fails.[7][8]Requires different solvent systems; may not be suitable for highly non-polar impurities.

Expert Recommendation: For routine purification of basic amines like (benzyloxy)(butyl)amine, amine-functionalized silica is often the most straightforward and effective choice, providing high resolution and yield without complex mobile phase modifiers.[5]

Q3: How do I develop an effective mobile phase using Thin-Layer Chromatography (TLC)?

TLC is an indispensable tool for rapidly screening solvent systems before committing to a full column run.[9][10] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of 0.25-0.35 .[9]

Workflow for TLC Method Development:

  • Prepare Samples: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate. Also prepare a standard of your purified product, if available.

  • Select a Starting Solvent System: For a molecule like (benzyloxy)(butyl)amine, a good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate, EtOAc). Begin with a low polarity mix, such as 95:5 Hexane:EtOAc.

  • Spot the Plate: Use a capillary spotter to apply a small spot of your crude mixture and your standard onto the TLC plate's origin line.

  • Develop the Plate: Place the plate in a TLC chamber saturated with the chosen solvent system.[9]

  • Visualize: Check the plate under a UV lamp (254 nm), as the benzyl group should make the compound UV-active.[11] Then, use a chemical stain for confirmation and to visualize non-UV-active impurities.

  • Optimize:

    • If Rf is too low (spot near the bottom): Increase the polarity of the mobile phase (e.g., change to 80:20 Hexane:EtOAc).

    • If Rf is too high (spot near the top): Decrease the polarity of the mobile phase (e.g., change to 98:2 Hexane:EtOAc).

    • If streaking is observed (on standard silica): Add 0.5-1% triethylamine (Et3N) to the mobile phase to neutralize the acidic silica.[1][12]

Q4: My compound isn't visible on the TLC plate. What should I do?

While (benzyloxy)(butyl)amine should be UV-active, low concentrations or the presence of UV-absorbing impurities can make visualization difficult. Always use a chemical stain for confirmation.

TLC StainPreparationProcedureVisualization
Potassium Permanganate (KMnO₄) Dissolve 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water.[11][13]Dip the plate in the solution and gently heat with a heat gun.Stains compounds that can be oxidized. Appears as a yellow-brown spot on a purple/pink background.[11][13]
Ninhydrin Dissolve 0.3g ninhydrin in 100mL of n-butanol and add 3mL of acetic acid.[14]Dip the plate and heat gently with a heat gun.Excellent for detecting primary and secondary amines, which appear as purple or pink spots.[11][14]
p-Anisaldehyde Mix 250mL EtOH, 2.5mL H₂SO₄, and 15mL p-anisaldehyde. Store refrigerated.[14]Dip the plate and heat until colors develop.A versatile stain for many functional groups, especially nucleophiles like amines, which produce distinct colors.[15]
Iodine Place a few crystals of I₂ in a sealed chamber (e.g., a jar with a lid).[13][14]Place the dried TLC plate in the chamber for a few minutes.Most organic compounds will appear as brown spots on a light brown background. The stain is often temporary.[11][14]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem: Severe streaking/tailing of the product on a silica gel column.
  • Root Cause: As discussed in FAQ 1, this is the classic sign of a strong interaction between your basic amine and the acidic silanol groups on the silica surface.[1][2]

  • Solutions:

    • Add a Competing Base: Incorporate 0.5-1% triethylamine (Et3N) or a methanolic ammonia solution into your eluent.[3][16] This additive will "cap" the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Switch to a Different Stationary Phase: The most robust solution is to use an amine-functionalized silica or basic alumina column, which eliminates the root cause of the problem.[4][6]

    • Consider Reversed-Phase: If impurities are suitable, switching to a C18 column with a water/acetonitrile mobile phase can be a very effective alternative.[7][8]

Problem: The product is not eluting from the silica gel column (Rf=0).
  • Root Cause: The mobile phase is not polar enough to displace your compound from the stationary phase, or the compound has irreversibly bound to the silica.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase. If using Hexane/EtOAc, you may need to switch to a stronger system like Dichloromethane/Methanol.

    • Perform a "Flush": If the column is already running, you can attempt to flush the product off by eluting with a very polar solvent system, such as 90:10:1 DCM:Methanol:Ammonium Hydroxide. Note that this will likely co-elute all remaining compounds.

    • Re-evaluate with Additives: If you did not use a basic additive, your compound is likely stuck due to acid-base interactions. The column may not be salvageable, and you should re-develop your method on TLC using an amine additive.[3]

Problem: The purified product is contaminated with triethylamine (Et3N) after the column.
  • Root Cause: Triethylamine has a relatively high boiling point (89 °C) and can be difficult to remove completely under standard rotary evaporation conditions.

  • Solutions:

    • Co-evaporation: After the initial concentration, add a solvent like methanol or toluene and re-evaporate. Repeat this process 2-3 times. The co-solvent forms an azeotrope with the residual Et3N, facilitating its removal.[16]

    • High Vacuum: Place the flask containing your product on a high-vacuum line for several hours to remove the last traces of the volatile amine.

    • Acid Wash: Dissolve the product in a non-polar organic solvent (like ether or EtOAc) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The Et3N will be protonated and move to the aqueous layer. Caution: Your (benzyloxy)(butyl)amine product will also be protonated and may move to the aqueous layer. This method should only be used if you plan to isolate your product as a salt or can effectively re-basify and extract it back into an organic layer.

Problem: The product appears to be degrading on the column.
  • Root Cause: The acidic surface of silica gel can catalyze the decomposition of sensitive compounds.[17] While (benzyloxy)(butyl)amine is relatively stable, certain impurities or prolonged exposure can cause issues.

  • Solutions:

    • Deactivate the Silica: Before loading your sample, flush the packed column with your mobile phase containing 1% triethylamine. This neutralizes the column.

    • Run the Column Quickly: Do not let the sample sit on the column for an extended period. A faster flow rate (with applied pressure) can minimize contact time with the stationary phase.

    • Use a Non-Acidic Stationary Phase: Again, amine-functionalized silica or alumina are excellent choices to avoid potential acid-catalyzed degradation.[2][6]

Part 3: Detailed Experimental Protocols & Visualizations

Decision-Making Workflow for Purification

The following diagram outlines a logical approach to selecting your purification strategy.

G start Start: Crude (benzyloxy)(butyl)amine tlc_silica Run TLC on Standard Silica start->tlc_silica check_streaking Observe Streaking or Low Rf? tlc_silica->check_streaking add_base Add 1% Et3N to Mobile Phase check_streaking->add_base Yes check_rf Is Rf 0.25-0.35 and Separation Good? check_streaking->check_rf No add_base->check_rf tlc_amine Run TLC on Amine-functionalized Plate run_column_amine Run Column on Amine-functionalized Silica tlc_amine->run_column_amine If Separation is Good consider_rp Consider Reversed-Phase (C18) Chromatography tlc_amine->consider_rp If Separation is Poor check_rf->tlc_amine No run_column_silica Run Column on Silica + Et3N check_rf->run_column_silica Yes (on Silica+Et3N) end_node Pure Product run_column_silica->end_node run_column_amine->end_node consider_rp->end_node

Caption: Decision tree for selecting a chromatography strategy.

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

This protocol details the steps to find an optimal mobile phase for purification on silica gel.

  • Materials:

    • Silica gel TLC plates (with F254 fluorescent indicator)

    • Crude (benzyloxy)(butyl)amine sample

    • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (Et3N)

    • Developing chambers, capillary spotters, forceps

    • UV lamp (254 nm) and a suitable staining solution (e.g., KMnO₄)

  • Procedure:

    • Prepare three developing chambers with the following mobile phases:

      • Chamber A: 90:10 Hexane:EtOAc

      • Chamber B: 80:20 Hexane:EtOAc

      • Chamber C: 80:20:1 Hexane:EtOAc:Et3N

    • Pour the solvent to a depth of ~0.5 cm, line the chamber with filter paper, and let it saturate for 15 minutes.[9]

    • On three separate TLC plates, draw a faint pencil line ~1 cm from the bottom (the origin).

    • Dissolve a small amount of crude product in DCM and spot it lightly on the origin of each plate.

    • Place one plate in each chamber, ensuring the origin is above the solvent level.

    • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

    • Remove the plates, immediately mark the solvent front with a pencil, and let them dry completely.

    • Visualize the spots under a UV lamp and circle them. Then, dip the plates in KMnO₄ stain and gently heat to visualize all components.

    • Calculate the Rf value for the product spot in each system (Rf = distance traveled by spot / distance traveled by solvent front). Select the system that gives an Rf of ~0.3 and the best separation from impurities. The system with Et3N should show significantly less streaking.

Protocol 2: Purification via Normal-Phase Chromatography on Silica Gel

This protocol assumes you have identified an optimal mobile phase (e.g., 85:15:1 Hexane:EtOAc:Et3N) from TLC.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Workup prep_slurry Prepare Slurry (Silica + Eluent) pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate Column (2-3 column volumes) pack_column->equilibrate load_sample Load Sample (minimal solvent) equilibrate->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze_tlc Analyze Fractions by TLC collect->analyze_tlc pool Pool Pure Fractions analyze_tlc->pool evaporate Rotary Evaporation pool->evaporate

Caption: General workflow for a column chromatography experiment.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen mobile phase.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a suitable solvent (DCM is often a good choice).

    • Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better resolution.

  • Elution and Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, applying gentle air pressure if needed to maintain a steady flow rate.

    • Collect fractions of equal volume in test tubes.

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop and visualize the TLC plate to identify which fractions contain your pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

Protocol 3: Post-Chromatography Workup
  • Solvent Removal:

    • Connect the flask containing your pooled fractions to a rotary evaporator (rotovap).

    • Set the water bath temperature to 35-40°C. Do not use excessive heat, which could degrade the product.[18]

    • Apply vacuum and rotation to efficiently remove the bulk solvent.[19][20]

  • Additive Removal (if Et3N was used):

    • Once the primary solvents are removed, add ~20 mL of methanol to the flask.

    • Re-evaporate the solvent completely. Repeat this co-evaporation step one more time.[16]

  • Final Drying:

    • For complete removal of residual solvents, place the open flask on a high-vacuum manifold for at least one hour.

    • Once fully dry, determine the final mass of your purified (benzyloxy)(butyl)amine and proceed with characterization (NMR, etc.).

Part 4: References

  • Magic Formulas: TLC Stains. University of Rochester, Department of Chemistry. [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • Bickler, B. Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • Bajpai, A. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! Dr. Aman (YouTube). [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. [Link]

  • Choosing Stationary Phase Column Chromatography. (2015, November 27). Chemistry Stack Exchange. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Amine column degradation. (2009, November 16). Chromatography Forum. [Link]

  • How to isolate Imine by column chromatography? (2016, February 20). ResearchGate. [Link]

  • When should amine-bonded columns be used for purification? (2023, September 26). Biotage. [Link]

  • Is there any negative impact of diethyl amine while using in column chromatography? (2015, February 20). ResearchGate. [Link]

  • Thin Layer Chromatography (TLC). University of Colorado, Boulder. [Link]

  • Column Chromatography. Magritek. [Link]

  • Solvent‐Free and under Vacuum O‐Benzylation of Carboxylic Acids by Using a Rotary Evaporator. (2016). ResearchGate. [Link]

  • Chapter 4: Solvent Recovery/Purging (Rotary Evaporation & Vacuum Purging). (2026, February 18). BVV. [Link]

  • What Makes Rotovap More Efficient Than Distillation? (2024, April 8). Achieve Chem. [Link]

  • Rotary Evaporator. University of Wollongong. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Best Practices for (Benzyloxy)(butyl)amine Storage &amp; Handling

Introduction (Benzyloxy)(butyl)amine—structurally an N -alkyl- O -alkylhydroxylamine ( O -benzyl- N -butylhydroxylamine)—is a highly versatile intermediate utilized extensively in organic synthesis and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(Benzyloxy)(butyl)amine—structurally an N -alkyl- O -alkylhydroxylamine ( O -benzyl- N -butylhydroxylamine)—is a highly versatile intermediate utilized extensively in organic synthesis and drug development. However, researchers frequently encounter significant batch-to-batch reproducibility issues due to the compound's inherent instability in its free base form. This technical guide addresses the mechanistic causes of oxidative degradation and provides field-proven, self-validating protocols to ensure the long-term integrity of your reagents.

The Mechanistic Root of the Problem (Causality)

The chemical instability of (benzyloxy)(butyl)amine is fundamentally driven by its electron-rich nitrogen atom. The nitrogen lone pair is situated adjacent to an oxygen atom, which raises the Highest Occupied Molecular Orbital (HOMO) energy via the α -effect. This elevated HOMO makes the molecule highly susceptible to single-electron oxidation by atmospheric oxygen or photo-induced radical processes.

The initial oxidation event generates a radical cation. This intermediate rapidly undergoes deprotonation and further oxidation to form nitrones, oxime ethers, or undergoes mesolytic N–O bond cleavage ()[1]. By understanding this causality, the solution becomes clear: to prevent oxidation, we must remove the electron density from the nitrogen lone pair.

Troubleshooting & FAQs

Q1: My batch of (benzyloxy)(butyl)amine free base has turned yellow over a few months, and LC-MS shows new peaks. What happened? A: The yellowing is a classic visual indicator of auto-oxidation. The new peaks on your LC-MS are likely the corresponding nitrone ( N -butylidene- O -benzylamine oxide) or oxime ether degradation products. Atmospheric oxygen acts as the primary oxidant, and the reaction is accelerated by ambient light and room temperature. Once oxidation begins, auto-catalytic radical pathways can rapidly degrade the entire batch.

Q2: How can I definitively prevent this oxidation for long-term storage? A: The gold standard for storing N -alkyl- O -alkylhydroxylamines is to convert the free base into its hydrochloride (HCl) salt ()[2]. Protonating the amine ties up the nitrogen lone pair in an N–H bond, drastically lowering the HOMO energy and pushing the oxidation potential well beyond the reach of atmospheric oxygen ()[3][4]. As an HCl salt, the compound is a stable, crystalline solid.

Q3: I must store the free base because my downstream reaction is highly sensitive to chloride ions. What are the optimal conditions? A: If you absolutely must store the free base, you must create a strictly anaerobic and dark environment:

  • Sparging: Degas the neat oil or solution with Argon for 15 minutes to displace dissolved oxygen.

  • Antioxidants: Add 0.01–0.05% w/w BHT (Butylated hydroxytoluene) as a radical scavenger.

  • Storage: Seal in an amber glass vial (to prevent photo-oxidation), backfill the headspace with Argon, and store at -80°C.

Q4: How do I verify that my stored material hasn't oxidized before starting a critical synthesis? A: Implement a self-validating check via 1 H-NMR. Look for the disappearance of the N -methylene protons of the butyl group ( 2.6–2.8 ppm) and the appearance of a downfield imine/nitrone proton (>6.5 ppm). If the N -methylene integration matches the benzyl protons, your material is pristine.

Quantitative Data: Storage Conditions vs. Shelf Life

Table 1: Stability Profile of (Benzyloxy)(butyl)amine under Various Conditions

FormStorage TempAtmosphereLight ProtectionEstimated Shelf LifePurity Drop (6 months)
Free Base20°C (RT)AirNone< 1 Week> 40%
Free Base-20°CAirAmber Vial1–2 Months~ 15%
Free Base-80°CArgonAmber Vial6–12 Months< 5%
HCl Salt -20°C Air / Argon Standard > 2 Years < 1%

Experimental Protocols (Self-Validating Systems)

Protocol A: Conversion to Hydrochloride Salt for Long-Term Storage

Objective: Quantitatively protect the amine lone pair to halt oxidative degradation.

  • Dissolution: Dissolve the (benzyloxy)(butyl)amine free base in anhydrous diethyl ether (10 mL per gram of amine) under an inert Argon atmosphere.

  • Precipitation: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4M) dropwise at 0°C while stirring vigorously. A white precipitate will immediately form.

  • Isolation: Filter the precipitate under a blanket of nitrogen using a Schlenk frit. Wash the filter cake twice with cold, anhydrous diethyl ether to remove unreacted organics.

  • Drying & Validation: Dry the solid under high vacuum (<0.1 Torr) for 4 hours.

    • Self-Validation Step: Weigh the product to ensure >95% mass recovery. The resulting white powder is (benzyloxy)(butyl)amine hydrochloride, which can now be stored indefinitely at -20°C.

Protocol B: Recovery of the Free Base for Immediate Use

Objective: Liberate the free base without introducing oxygen or inducing premature oxidation.

  • Preparation: Degas a biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO3​ (1:1 v/v) by bubbling Argon through the mixture for 20 minutes.

  • Neutralization: Add the (benzyloxy)(butyl)amine HCl salt to the degassed mixture at 0°C. Stir gently for 15 minutes until the solid completely dissolves and bubbling ceases.

  • Extraction: Separate the organic (DCM) layer under Argon. Extract the aqueous layer once more with a fresh portion of degassed DCM.

  • Drying & Validation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (using a rotary evaporator flushed with Argon).

    • Self-Validation Step: Run a rapid TLC (Hexanes/EtOAc) to confirm a single spot before deploying the free base in your downstream reaction.

Mechanistic Workflow Visualization

G Substrate (Benzyloxy)(butyl)amine (Free Base) Oxidation O2 / Light / RT (Single-Electron Transfer) Substrate->Oxidation Susceptible Lone Pair Salt Hydrochloride Salt (Protonated Amine) Substrate->Salt + HCl (Anhydrous) Blocks Lone Pair Degradation Degradation Products (Nitrones, Oxime Ethers, N-O Cleavage) Oxidation->Degradation Auto-oxidation Salt->Substrate Mild Base (e.g., NaHCO3) Degassed Solvents Storage Stable Long-Term Storage (>2 Years at -20°C) Salt->Storage High Oxidation Potential

Mechanistic pathway of (benzyloxy)(butyl)amine degradation and stabilization via salt formation.

References

  • Hoffman, R. V.; Christophe, N. B. "Oxidation of O-alkylhydroxylamines with bis[[(m-(trifluoromethyl)phenyl]sulfonyl] peroxide." The Journal of Organic Chemistry, 1988, 53(20), 4769-4773. URL:[Link]

  • Sayo, H.; Ozaki, S.; Masui, M. "Oxidation of N-Alkylhydroxylamines. IV. Anodic Oxidation of N-Alkylhydroxylamines." Chemical & Pharmaceutical Bulletin, 1973, 21(9), 1988-1995. URL:[Link]

  • "Revisiting the Electrochemistry of TEMPOH Analogues in Acetonitrile." The Journal of Organic Chemistry, 2022, 88(2), 1008-1014. URL:[Link]

Sources

Optimization

overcoming (benzyloxy)(butyl)amine solubility issues in aqueous solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation hurdles with highly lipophilic alkoxyamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation hurdles with highly lipophilic alkoxyamines. (Benzyloxy)(butyl)amine—structurally derived from O-benzylhydroxylamine—presents a classic solubility challenge in drug development and biochemical assays.

The molecule features a highly lipophilic benzyl group and a hydrophobic butyl chain, coupled with an alkoxyamine nitrogen. Understanding the physicochemical causality behind its behavior is the first step to overcoming precipitation, variable assay data, and poor bioavailability.

Part 1: Fundamental Physicochemical Properties

To design a successful solubilization strategy, we must first analyze the quantitative properties that dictate the molecule's behavior in aqueous media.

Table 1: Physicochemical Profile of (Benzyloxy)(butyl)amine

PropertyEstimated ValueCausality / Impact on Formulation
pKa ~4.70 ± 0.70At physiological pH (7.4), the alkoxyamine nitrogen is >99% unprotonated (neutral). This lack of ionization drastically reduces aqueous solubility 1.
LogP ~2.5 - 3.5High lipophilicity drives the molecule to minimize contact with water, leading to rapid hydrophobic aggregation and phase separation 2.
Aqueous Solubility (pH 7.4) < 0.1 mg/mLThe neutral, lipophilic state necessitates the use of co-solvents, surfactants, or host-guest complexation for biological assays 3.
Organic Solubility Highly SolubleReadily soluble in DMSO and methanol, making these ideal solvents for generating concentrated primary stock solutions 1.

Part 2: Troubleshooting Guide & FAQs

Q: I diluted my 10 mM DMSO stock of (benzyloxy)(butyl)amine into PBS (pH 7.4) to a final concentration of 100 µM, but my assay results are highly variable. What is happening? A: You are experiencing "crashing out" (colloidal aggregation). Because the compound is highly lipophilic and unprotonated at pH 7.4, it rapidly precipitates when the DMSO concentration drops below the solvation threshold. This leads to inconsistent dosing and false-negative assay results. Solution: Pre-complex the compound with a solubilizing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before dilution, or maintain a higher final DMSO concentration if your assay tolerates it [[4]]().

Q: Can I just lower the pH of my assay buffer to 3.0 to protonate the amine and dissolve it? A: While lowering the pH below the pKa (~4.7) will protonate the alkoxyamine and form a water-soluble salt (e.g., hydrochloride salt), most biological and cellular assays cannot tolerate pH 3.0. This strategy is only viable for strictly chemical workflows or gastric simulations 5. For physiological pH, you must rely on excipients.

Q: I need to dose this compound in vivo (IV injection). What is the best formulation strategy to avoid toxicity from organic solvents? A: For in vivo applications, avoid high concentrations of DMSO or Tween-80, which can cause hemolysis or hypersensitivity. Instead, utilize cyclodextrin complexation. HP-β-CD forms an inclusion complex with the lipophilic benzyl/butyl groups, shielding them from the aqueous environment while maintaining a macroscopic aqueous solution 6. Alternatively, hyperbranched polyester polyols or lipid-based nanocarriers can be used for targeted delivery of hydrophobic amines [[7]]().

Part 3: Validated Solubilization Protocols

Protocol A: In Situ Hydrochloride Salt Generation (For low pH / Chemical Applications)

Causality: Converting the neutral free base into a cationic salt drastically lowers the LogP, allowing water molecules to solvate the ion via ion-dipole interactions [[5]]().

  • Dissolution: Weigh 10 mg of (benzyloxy)(butyl)amine free base into a glass vial. Add 1 mL of anhydrous ethanol to dissolve the free base completely.

  • Acidification: Slowly add 1.1 molar equivalents of 1M HCl in diethyl ether under continuous magnetic stirring.

  • Precipitation: Stir for 30 minutes at room temperature. The hydrochloride salt will precipitate out of the organic mixture.

  • Isolation: Centrifuge at 5,000 x g for 5 minutes, decant the supernatant, and dry the pellet under a gentle stream of nitrogen, followed by high vacuum for 2 hours.

  • Self-Validation: The formation of a distinct white, hygroscopic flake/powder confirms salt formation. Complete dissolution of this dried pellet in pH 3.0 water at 10 mg/mL validates the success of the protocol.

Protocol B: HP-β-Cyclodextrin Complexation (For Physiological pH 7.4 / In Vivo Applications)

Causality: The hydrophobic cavity of the cyclodextrin encapsulates the benzyl and butyl moieties via van der Waals interactions, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility at neutral pH without altering the drug's covalent structure 4.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4).

  • Stock Generation: Dissolve (benzyloxy)(butyl)amine in 100% DMSO to create a highly concentrated 50 mM stock.

  • Complexation: Dropwise, add the DMSO stock into the stirring HP-β-CD solution until the desired final concentration is reached. Critical Step: Ensure the final DMSO concentration remains below 2% (v/v) to prevent solvent-induced toxicity in downstream assays.

  • Equilibration: Vortex vigorously for 5 minutes, then sonicate in a water bath for 15 minutes at 25°C to drive the inclusion complex thermodynamic equilibrium.

  • Self-Validation: Filter the solution through a 0.22 µm PTFE syringe filter. Measure the absorbance of the filtrate at 600 nm; an optical density (OD) < 0.05 indicates the absence of colloidal aggregates, validating a true macroscopic solution.

Part 4: Solubilization Decision Workflow

Use the following logical workflow to determine the optimal solubilization strategy based on your experimental constraints.

G Start Solubilizing (Benzyloxy)(butyl)amine Q1 Is the target pH < 4.0? Start->Q1 Acidic Use Acid-Base Salt Formation (e.g., HCl salt) Q1->Acidic Yes Neutral Is the application in vitro or in vivo? Q1->Neutral No (pH 7.4) InVitro Use Co-solvents (e.g., 1-5% DMSO in buffer) Neutral->InVitro In Vitro InVivo Use HP-β-Cyclodextrin or Lipid Carriers Neutral->InVivo In Vivo

Caption: Decision tree for selecting a solubilization strategy for (benzyloxy)(butyl)amine.

References

  • O-Benzylhydroxylamine - ChemBK Source: ChemBK URL:[Link]

  • O-Benzylhydroxylamine Hydrochloride - ResearchGate Source: ResearchGate URL:[Link]

  • Importance of Solubility and Lipophilicity in Drug Development Source: AZoLifeSciences URL:[Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide Source: Hilaris Publisher URL:[Link]

  • Hyperbranched polyester polyol derivative as drug solubilizer Source: Freie Universität Berlin URL:[Link]

  • Stabilization and Solubilization of Lipophilic Natural Colorants with Cyclodextrins Source: ResearchGate URL:[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance with (Benzyloxy)(butyl)amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the use of (benzyloxy)(butyl)amine, with a specific focus on mitigating the effects of steric hindrance. Our goal is to equip you with the knowledge to optimize your experimental outcomes.

Introduction: Understanding the Challenge of Steric Hindrance

Steric hindrance is a critical concept in chemistry where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1][2] With (benzyloxy)(butyl)amine, the bulky benzyloxy group, in proximity to the reactive nitrogen atom, can physically obstruct the approach of other molecules, thereby slowing down or preventing desired reactions.[2] This guide will explore practical solutions to overcome these challenges. The strategic introduction of bulky substituents can also be used to control the geometric and electronic properties of molecules, which has applications in catalysis and therapeutic agent design.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with (benzyloxy)(butyl)amine and provides actionable solutions.

Issue 1: Low or No Reaction Yield

Question: I am experiencing significantly low or no yield in my reaction involving the nucleophilic substitution of (benzyloxy)(butyl)amine. What are the likely causes and how can I improve the outcome?

Answer:

Low yields are a classic symptom of steric hindrance. The bulky benzyloxy group shields the nitrogen's lone pair of electrons, making it a less effective nucleophile.[4] Here are several strategies to overcome this, ranging from simple adjustments to more involved methodological changes.

Potential Causes & Troubleshooting Suggestions:

Potential Cause Troubleshooting Suggestion Rationale
Insufficient Reaction Energy Increase the reaction temperature and prolong the reaction time.Harsher conditions can provide the necessary activation energy to overcome the steric barrier.[4]
Poor Electrophile Reactivity Use a more reactive electrophile. For instance, switch from an alkyl halide to an alkyl triflate or tosylate.More reactive electrophiles increase the rate of the desired reaction, compensating for the reduced nucleophilicity of the amine.[4]
Solvent Effects Employ a polar aprotic solvent such as DMF or DMSO.These solvents can help to stabilize charged intermediates and may facilitate the reaction by better solvating the transition state.
Catalyst Inefficiency Introduce a suitable catalyst to lower the activation energy barrier. For certain reactions, phase-transfer catalysts can be effective.Catalysts provide an alternative reaction pathway with a lower energy barrier, which can be crucial for sterically hindered reactions.[5]

Experimental Protocol: Enhancing N-Alkylation Yields

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (benzyloxy)(butyl)amine (1.0 eq) in anhydrous toluene.

  • Add the alkylating agent (1.1 eq) and a non-nucleophilic base like DBU (1.2 eq).

  • Heat the mixture to reflux.

  • Monitor the reaction progress using TLC or GC-MS. Due to the steric hindrance, the reaction may require an extended period to achieve a reasonable conversion.[4]

  • Upon completion, cool the reaction mixture to room temperature, dilute it with diethyl ether, and filter to remove any precipitated salts.[4]

  • Concentrate the filtrate under reduced pressure and purify the crude product via chromatography.

Issue 2: Difficulty in Product Purification

Question: I've managed to get my reaction to proceed, but now I'm struggling to purify the product using standard silica gel chromatography. What's causing this and what are my alternatives?

Answer:

The basic nature of the amine product can lead to strong interactions with the acidic silica gel, resulting in poor separation and product loss.[4]

Troubleshooting Purification:

Problem Solution Details
Strong Adsorption to Silica Use amine-functionalized silica gel for chromatography.This specialized silica has a modified surface that minimizes interactions with basic compounds, allowing for better elution.[4]
Peak Tailing on Standard Silica Treat standard silica gel with a triethylamine solution before use.Neutralizing the acidic sites on the silica with a volatile base like triethylamine can significantly improve the chromatographic separation of amines.[4]
Alternative Purification Consider alternative purification methods such as distillation (if the product is volatile) or crystallization.These methods avoid the issues associated with silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental nature of the steric hindrance in (benzyloxy)(butyl)amine?

The steric hindrance in (benzyloxy)(butyl)amine arises from the combination of the flexible, yet space-filling, butyl group and the larger, more rigid benzyloxy group attached to the nitrogen atom. The benzyloxy group, with its phenyl ring, creates a significant steric shield around the nitrogen's lone pair, which is essential for its nucleophilic activity.[2]

Q2: Can computational modeling help predict the impact of steric hindrance?

Yes, computational methods like Density Functional Theory (DFT) can be used to model the structure of (benzyloxy)(butyl)amine and its transition states in various reactions. These models can help quantify the steric hindrance, for instance, by calculating parameters like the buried volume (%VBur), which provides a predictive measure of steric congestion around the nitrogen atom.[6][7] This can guide the rational design of experiments to mitigate steric effects.

Q3: Are there alternative synthetic routes that can bypass the steric hindrance of (benzyloxy)(butyl)amine?

Absolutely. If direct functionalization of the amine proves challenging, an alternative strategy is to construct the desired molecule in a way that the sterically hindered amine is formed in a later step of the synthesis.[4] For example, you could use a precursor with a less hindered nitrogen and introduce the benzyl or butyl group at a more advanced stage of the synthesis.

Q4: How does steric hindrance in molecules like (benzyloxy)(butyl)amine impact drug development?

In drug development, steric hindrance can be both a challenge and an opportunity.[8] While it can hinder the synthesis of a target molecule, it can also be strategically used to:

  • Improve Selectivity: A bulky group can prevent a drug molecule from binding to unintended biological targets, thus reducing side effects.

  • Enhance Metabolic Stability: Steric hindrance can protect a metabolically labile part of a molecule from enzymatic degradation, thereby prolonging its half-life in the body.[9]

  • Control Conformation: By restricting bond rotation, steric hindrance can lock a molecule into a specific conformation that is optimal for binding to its target receptor.[10]

Visualizing Steric Hindrance and Mitigation Strategies

To better understand the concepts discussed, the following diagrams illustrate the molecular structure and a generalized workflow for overcoming reaction challenges.

StericHindrance cluster_amine (benzyloxy)(butyl)amine N N Butyl Butyl Group N->Butyl Benzyloxy Benzyloxy Group (Bulky) N->Benzyloxy LonePair Reagent Approaching Reagent Reagent->N Steric Clash caption Steric hindrance around the nitrogen atom.

Caption: Molecular representation of steric hindrance.

TroubleshootingWorkflow Start Low Reaction Yield with (benzyloxy)(butyl)amine Step1 Increase Temperature & Prolong Reaction Time Start->Step1 Step2 Use More Reactive Electrophile (e.g., Triflate) Step1->Step2 Step3 Change Solvent to Polar Aprotic (DMF, DMSO) Step2->Step3 Step4 Introduce a Catalyst Step3->Step4 Success Improved Yield Step4->Success Success Failure Still Low Yield Step4->Failure Failure Alternative Consider Alternative Synthetic Route Failure->Alternative

Caption: A workflow for troubleshooting low-yield reactions.

References

  • BenchChem. Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
  • Studer, A. N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry. 2005.
  • Braslau, R., et al. Novel Methodology for the Synthesis of N-Alkoxyamines. Organic Letters. 2004;6(14):2281-2283. Available from: [Link]

  • Gryn'ova, G., et al. Synthesis of N-Alkoxy Amines via Catalytic Oxidation of Hydrocarbons. Request PDF. 2014. Available from: [Link]

  • Studer, A., et al. Synthetic Studies on N-Alkoxyamines: A Mild and Broadly Applicable Route Starting from Nitroxide Radicals and Aldehydes. The Journal of Organic Chemistry. 2009;74(3):1149-1158. Available from: [Link]

  • De Lera, Á. R., & Al-Tel, T. H. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Comprehensive Medicinal Chemistry III. 2017:233-257.
  • Matyjaszewski, K., et al. Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. Macromolecules. 1997;30(23):7348-7350. Available from: [Link]

  • BenchChem. The Pivotal Role of Steric Hindrance in Phenanthroline Coordination Chemistry: A Technical Guide for Researchers.
  • Poater, A., et al. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. 2021;12(35):11736-11746. Available from: [Link]

  • Taylor & Francis. Steric hindrance – Knowledge and References.
  • ResearchGate. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Available from: [Link]

  • Patil, V. V., & Shankarling, G. S. Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry. 2015;80(15):7876-7883. Available from: [Link]

  • Powers, R. A., & Shoichet, B. K. Using steric hindrance to design new inhibitors of class C beta-lactamases. Journal of Medicinal Chemistry. 2002;45(19):4247-4257. Available from: [Link]

  • Royal Society of Chemistry. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. 2021. Available from: [Link]

  • Zhang, Y., et al. Unveiling the Quantitative Relationships between Electron Distribution and Steric Hindrance of Organic Amines and Their Reaction Rates with Carbonyl Sulfur: A Theoretical Calculation Investigation. The Journal of Physical Chemistry A. 2024;128(1):169-180. Available from: [Link]

  • BenchChem. Technical Support Center: Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions.

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Reference Data & Comparative Studies

Validation

Kinetic Profiling of Amine Nucleophiles: (Benzyloxy)(butyl)amine vs. N-Benzylbutylamine

Introduction In the landscape of synthetic chemistry and bioconjugation, the choice of amine nucleophile dictates the kinetic efficiency and thermodynamic stability of the resulting linkage. This guide provides an object...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction In the landscape of synthetic chemistry and bioconjugation, the choice of amine nucleophile dictates the kinetic efficiency and thermodynamic stability of the resulting linkage. This guide provides an objective, data-driven comparison between a standard secondary amine, N-benzylbutylamine , and an alkoxyamine derivative, (benzyloxy)(butyl)amine . By analyzing their structural causality, pH-dependent reactivity, and kinetic profiles, we equip drug development professionals with the insights needed to optimize ligation strategies.

Structural Causality & Mechanistic Divergence

To understand the kinetic differences between these two molecules, we must examine the intersection of Brønsted basicity and Lewis nucleophilicity.

N-Benzylbutylamine: The Basicity-Nucleophilicity Paradigm N-benzylbutylamine is a classical secondary amine. Its nucleophilicity is primarily governed by the inductive electron-donating effects of its alkyl and benzyl groups, which raise the energy of the nitrogen lone pair. However, this high basicity (pKa ~10.5) becomes a kinetic liability in aqueous or physiological conditions. At pH 7.4, >99.9% of the amine exists as a protonated ammonium ion, effectively neutralizing its nucleophilicity. Furthermore, its reaction with carbonyls yields imines, which are hydrolytically unstable and require continuous water removal to drive the equilibrium forward .

(Benzyloxy)(butyl)amine: The Alpha-Effect Advantage (Benzyloxy)(butyl)amine introduces an oxygen atom directly adjacent to the nucleophilic nitrogen. This structural modification fundamentally alters its kinetic profile through two mechanisms:

  • pKa Suppression: The electronegative oxygen withdraws electron density, lowering the amine's pKa to approximately 4.5–5.0. At pH 7.4, the molecule exists predominantly in its reactive, unprotonated free-base form.

  • The Alpha-Effect: Despite its lower basicity, the unshared electron pairs on the adjacent oxygen atom undergo Pauli repulsion with the nitrogen's lone pair. This interaction raises the Highest Occupied Molecular Orbital (HOMO) energy, minimizing the HOMO-LUMO gap between the amine and electrophilic substrates . Consequently, (benzyloxy)(butyl)amine exhibits exceptionally rapid reaction kinetics with carbonyls, forming highly stable oxime ethers .

Mechanistic_Pathways cluster_0 Standard Secondary Amine Kinetics cluster_1 Alkoxyamine Kinetics (Alpha-Effect) A1 N-benzylbutylamine pKa ~10.5 A2 Protonated at pH 7.4 (Ammonium Ion) A1->A2 A3 High HOMO-LUMO Gap Slow Carbonyl Attack A2->A3 B1 (benzyloxy)(butyl)amine pKa ~4.5 B2 Unprotonated at pH 7.4 (Free Base) B1->B2 B3 Raised HOMO Energy (O-N Lone Pair Repulsion) B2->B3 B4 Low HOMO-LUMO Gap Rapid Oxime Ligation B3->B4

Caption: Mechanistic comparison of standard amine vs. alkoxyamine nucleophilic attack pathways.

Quantitative Data Comparison

The theoretical principles outlined above translate into stark quantitative differences in laboratory settings, particularly when utilized in bioconjugation or dynamic combinatorial chemistry .

Property / ParameterN-Benzylbutylamine(Benzyloxy)(butyl)amine
Structural Class Secondary AmineAlkoxyamine (O-alkylhydroxylamine)
Approximate pKa 10.54.5 – 5.0
Predominant State (pH 7.4) >99.9% Protonated (Inactive)>99% Unprotonated (Active)
Nucleophilicity Driver Inductive (+I) Alkyl EffectsAlpha-Effect (Orbital Repulsion)
Carbonyl Reaction Product Imine (Hydrolytically Unstable)Oxime Ether (Highly Stable)
Relative Reaction Rate (pH 7.4) Slow (Requires acid catalysis/heat)Exceptionally Fast ( kobs​ > 10² higher)
Primary Application Bulk synthesis, Ligands, SurfactantsBioconjugation, PROTAC linkers, Click Chemistry

Experimental Protocol: Self-Validating Kinetic Assay

To objectively compare the reaction kinetics of these two nucleophiles, researchers must employ a self-validating system that isolates the nucleophilic attack from confounding variables. The following protocol utilizes pseudo-first-order kinetics to determine the observed rate constant ( kobs​ ) for the reaction of each amine with a model electrophile (e.g., 4-methoxybenzaldehyde).

Step-by-Step Methodology

Phase 1: Matrix and Reagent Preparation

  • Prepare a 100 mM phosphate buffer solution adjusted strictly to pH 7.4 to simulate physiological conditions.

  • Prepare a 10 mM stock solution of 4-methoxybenzaldehyde (electrophile) in anhydrous DMSO.

  • Prepare 100 mM stock solutions of both N-benzylbutylamine and (benzyloxy)(butyl)amine in DMSO. (Note: The 10-fold excess of amine ensures pseudo-first-order kinetics.)

Phase 2: Reaction Initialization 4. In a temperature-controlled vial (25 °C), add 900 µL of the pH 7.4 phosphate buffer. 5. Inject 50 µL of the amine stock solution (final concentration: 5 mM). 6. Initiate the reaction by injecting 50 µL of the 4-methoxybenzaldehyde stock solution (final concentration: 0.5 mM). Vortex immediately for 3 seconds.

Phase 3: Kinetic Sampling & Quenching 7. At predetermined time intervals (e.g., 1, 5, 10, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture. 8. Quench the extracted aliquot immediately by diluting it into 950 µL of a quenching solution (e.g., 0.1% TFA in Acetonitrile) to halt the reaction by rapidly protonating the amine.

Phase 4: Data Acquisition & Analysis 9. Analyze the quenched samples via HPLC-UV (monitoring at 254 nm). 10. Integrate the peak area of the remaining 4-methoxybenzaldehyde. 11. Plot ln([Aldehyde]t​/[Aldehyde]0​) versus time. The negative slope of this linear regression yields the kobs​ .

Kinetic_Workflow Step1 1. Matrix Preparation Buffer to pH 7.4 Step2 2. Substrate Addition Electrophile + Amine Step1->Step2 Step3 3. Time-Course Sampling Quench Aliquots at Intervals Step2->Step3 Step4 4. HPLC-UV Analysis Quantify Product Formation Step3->Step4 Step5 5. Kinetic Modeling Calculate k_obs (Pseudo-1st Order) Step4->Step5

Caption: Step-by-step experimental workflow for evaluating amine reaction kinetics via HPLC-UV.

Conclusion

The selection between N-benzylbutylamine and (benzyloxy)(butyl)amine is not merely a choice of substituents, but a fundamental decision regarding reaction kinetics and thermodynamic stability. While N-benzylbutylamine is a robust nucleophile under basic conditions, its utility is severely hampered at physiological pH. Conversely, the alpha-effect intrinsic to (benzyloxy)(butyl)amine overrides its low basicity, providing a highly reactive, pH-tolerant nucleophile ideal for advanced drug development and bioconjugation workflows.

References

  • Alpha effect. Wikipedia.[Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry.[Link]

  • Expanding the Versatility of Microbial Transglutaminase Using α-Effect Nucleophiles as Noncanonical Substrates. National Center for Biotechnology Information (PMC).[Link]

  • How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. National Center for Biotechnology Information (PMC).[Link]

Comparative

A Comparative Spectroscopic Guide to (Benzyloxy)(butyl)amine and Its Derivatives

This guide provides an in-depth spectroscopic comparison of (benzyloxy)(butyl)amine and its derivatives. As experimental data for this specific molecule is not extensively available in public databases, this document ser...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth spectroscopic comparison of (benzyloxy)(butyl)amine and its derivatives. As experimental data for this specific molecule is not extensively available in public databases, this document serves as a predictive and comparative analysis. By examining the spectral data of its constituent parts—(benzyloxy)amine, butylamine, and the structural isomer N-butylbenzylamine—along with para-substituted analogues, we can construct a reliable spectroscopic profile. This resource is intended for researchers, scientists, and drug development professionals working with N-alkoxyamines and related scaffolds.

Introduction: The (Benzyloxy)(butyl)amine Scaffold

(Benzyloxy)(butyl)amine belongs to the class of O,N-disubstituted hydroxylamines. These compounds are valuable synthetic intermediates and are of interest in medicinal chemistry. The presence of the N-O bond imparts unique chemical properties, and the ability to modify both the O-benzyl and N-butyl substituents allows for fine-tuning of steric and electronic properties. A thorough understanding of their spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of novel analogues.

This guide will focus on predicting and comparing the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for (benzyloxy)(butyl)amine and its derivatives with electron-donating (p-methoxy) and electron-withdrawing (p-nitro) substituents on the phenyl ring.

Molecular Structures for Comparison

The following structures will be discussed. The primary focus is on (benzyloxy)(butyl)amine (1), with comparative analysis extending to its para-substituted derivatives (2 and 3) and its structural isomer, N-butylbenzylamine (4).

Caption: Molecular structures of the target compound and its analogues.

Spectroscopic Analysis Workflow

A typical workflow for the structural elucidation of a novel (benzyloxy)(butyl)amine derivative is outlined below. It emphasizes a multi-technique approach for unambiguous characterization.

Caption: General workflow for spectroscopic characterization.

¹H NMR Spectroscopy Comparison

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. The predicted chemical shifts for (benzyloxy)(butyl)amine are derived from the analysis of its structural components.

  • Benzylic Protons (Ar-CH₂-O) : These protons are expected to appear as a singlet around 4.8-5.2 ppm. The deshielding is due to the adjacent oxygen atom. In the hydrochloride salt of O-benzylhydroxylamine, these protons appear at 5.17 ppm[1].

  • Aromatic Protons (C₆H₅) : The five protons on the unsubstituted phenyl ring will likely appear as a multiplet in the range of 7.2-7.5 ppm, a characteristic region for benzene derivatives[1].

  • N-H Proton : This proton is expected to be a broad singlet. Its chemical shift can vary depending on solvent and concentration. In related secondary amines, it appears around 1-2 ppm but can be as high as 6.8 ppm in sulfonamides[2].

  • Butyl Group Protons (-N-CH₂-CH₂-CH₂-CH₃) :

    • The methylene group attached to the nitrogen (-N-CH₂) is expected to be a triplet around 2.6-2.8 ppm.

    • The subsequent methylene groups will appear further upfield, around 1.3-1.6 ppm.

    • The terminal methyl group (-CH₃) will be a triplet at approximately 0.9 ppm[3].

Effect of Substituents:

  • p-Methoxy (Electron-Donating Group) : The -OCH₃ group will cause an upfield shift of the aromatic protons due to increased electron density on the ring. The aromatic signals will resolve into two doublets, characteristic of a para-substituted pattern. The methoxy protons themselves will appear as a singlet around 3.8 ppm[3].

  • p-Nitro (Electron-Withdrawing Group) : The -NO₂ group will deshield the aromatic protons, causing a downfield shift. The A'A'B'B' system of doublets will be more pronounced and shifted further downfield compared to the unsubstituted ring[4].

Table 1: Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm)

Compound/FragmentAr-HAr-CH₂-O/N-OCH₃-N-CH₂--CH₂--CH₂--CH₃N-H
(Benzyloxy)(butyl)amine (1) (Predicted) ~7.3 (m)~5.0 (s)-~2.7 (t)~1.5 (m)~1.4 (m)~0.9 (t)broad
(p-Methoxybenzyloxy)(butyl)amine (2) (Predicted) ~7.3 (d), ~6.9 (d)~4.9 (s)~3.8 (s)~2.7 (t)~1.5 (m)~1.4 (m)~0.9 (t)broad
(p-Nitrobenzyloxy)(butyl)amine (3) (Predicted) ~8.2 (d), ~7.6 (d)~5.2 (s)-~2.8 (t)~1.5 (m)~1.4 (m)~0.9 (t)broad
N-Butylbenzylamine (4) (Isomer) [5]7.2-7.4 (m)3.7 (s)-2.6 (t)1.3-1.6 (m)1.3-1.6 (m)0.9 (t)~1.3 (s, br)
O-Benzylhydroxylamine HCl [1]7.42 (s)5.17 (s)-----11.0 (br)
Butylamine [3]---2.6 (t)1.4 (m)1.4 (m)0.9 (t)1.1 (s, br)

¹³C NMR Spectroscopy Comparison

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton.

  • Aromatic Carbons : The carbons of the phenyl ring are expected between 127-138 ppm. The ipso-carbon (attached to the CH₂O group) will be further downfield.

  • Benzylic Carbon (Ar-CH₂-O) : This carbon will be in the range of 75-80 ppm, influenced by the attached oxygen.

  • Butyl Group Carbons :

    • The carbon attached to the nitrogen (-N-CH₂) will be around 50 ppm.

    • The other carbons of the butyl chain will be found upfield, typically between 10-35 ppm[6].

Effect of Substituents:

  • p-Methoxy : The carbon bearing the methoxy group will be shifted significantly downfield (~159 ppm), while the methoxy carbon itself will appear around 55 ppm.

  • p-Nitro : The ipso-carbon attached to the nitro group will be shifted downfield, and the carbon attached to the benzylic group will also experience a downfield shift.

Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm)

Compound/FragmentAromatic CAr-CH₂-O/N-N-CH₂--CH₂-CH₂-CH₃-CH₂-CH₃-CH₃
(Benzyloxy)(butyl)amine (1) (Predicted) ~127-137~78~50~32~20~14
N-Butylbenzylamine (4) (Isomer) ~126-14054.149.232.220.614.1
O-Benzylhydroxylamine HCl [7]128.6, 128.7, 129.2, 136.577.4----
Butylamine [3]--41.836.320.314.0

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is an excellent tool for identifying functional groups.

  • N-H Stretch : A key feature for (benzyloxy)(butyl)amine is the N-H stretching vibration, expected as a weak to medium band in the 3200-3400 cm⁻¹ region. Secondary amines typically show one band in this region[5][8].

  • C-H Stretches : Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and benzyl groups will be just below 3000 cm⁻¹.

  • C-O Stretch : The C-O stretch of the benzyloxy group is expected to be a strong band in the 1050-1150 cm⁻¹ region.

  • Aromatic C=C Stretches : These appear as medium to weak bands in the 1450-1600 cm⁻¹ region.

  • NO₂ Stretches (for derivative 3) : The nitro-substituted derivative will show strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

Table 3: Key Predicted and Experimental IR Frequencies (cm⁻¹)

Vibrational Mode(Benzyloxy)(butyl)amine (Predicted)N-Butylbenzylamine[5][8]Butylamine[9][10]Benzylamine[11][12]
N-H Stretch~3300 (weak-medium)~3300 (weak)3370, 3290 (medium, two bands for primary)3372, 3303 (medium, two bands for primary)
Aromatic C-H Stretch~3030, 3060~3030, 3060-~3030, 3060
Aliphatic C-H Stretch~2850-2960~2850-2960~2850-2960~2920
Aromatic C=C Bending~1450, 1495, 1600~1450, 1495-~1450, 1495, 1600
C-O Stretch~1100 (strong)---
C-N Stretch~1150-1250~1120~1070~1200

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (benzyloxy)(butyl)amine (MW = 179.26 g/mol ), the following fragmentation pathways are predicted under Electron Ionization (EI):

  • Molecular Ion (M⁺) : The molecular ion peak at m/z = 179 should be observable.

  • Benzylic Cleavage : The most prominent fragmentation pathway for benzyl ethers and amines is the cleavage of the benzylic bond to form the stable tropylium ion (C₇H₇⁺) at m/z = 91.

  • Alpha-Cleavage : Cleavage of the C-C bond alpha to the nitrogen atom is common in amines. This would lead to the loss of a propyl radical (•C₃H₇) to give a fragment at m/z = 136.

  • N-O Bond Cleavage : The relatively weak N-O bond can cleave, potentially leading to fragments corresponding to the butylamino radical and the benzyloxy cation (m/z = 107) or the benzyloxy radical and the butylamino cation (m/z = 72).

Table 4: Predicted Key Mass Fragments (m/z)

Fragment IonStructurePredicted m/z for (Benzyloxy)(butyl)amine (1)
[M]⁺[C₁₁H₁₇NO]⁺179
[M - C₃H₇]⁺[C₈H₁₀NO]⁺136
[C₇H₇O]⁺[C₆H₅CH₂O]⁺107
[C₇H₇]⁺[C₆H₅CH₂]⁺91 (likely base peak)
[C₄H₁₀N]⁺[CH₃(CH₂)₃NH]⁺72
[C₄H₈N]⁺[CH₂(CH₂)₂NH₂]⁺70

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of (benzyloxy)(butyl)amine and its derivatives.

NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the purified sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Liquid Samples : Place a drop of the neat liquid between two KBr or NaCl plates to create a thin film.

    • Solid Samples : Prepare a KBr pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record a background spectrum first. Then, place the sample in the beam path and record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation : Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for fragmentation information, or Electrospray Ionization - ESI for accurate mass of the molecular ion).

  • Data Acquisition : Introduce the sample into the instrument. For EI-MS, a 70 eV electron beam is typically used. Acquire the mass spectrum over a suitable m/z range (e.g., 40-500 amu).

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic framework for the analysis of (benzyloxy)(butyl)amine and its derivatives. By leveraging experimental data from structurally related compounds, we have established the expected NMR chemical shifts, key IR absorption frequencies, and likely mass spectral fragmentation patterns. The electronic effects of substituents on the phenyl ring are predicted to cause discernible and interpretable shifts in the NMR and IR spectra. This comparative guide should serve as a valuable tool for any scientist engaged in the synthesis and characterization of this important class of molecules.

References

  • PubChem. Butylamine. National Center for Biotechnology Information. [Link]. Accessed March 2024.

  • Cataldo, F. & Angelini, G. IR spectra of (a) F-SWNTs, (b) butylamine (the arrows indicate...). ResearchGate. [Link]. Accessed March 2024.

  • Supporting Information for "Copper-Catalyzed Amidation of Aldehydes with Amines". [Link]. Accessed March 2024.

  • Fiorito, S. et al. (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b) a. ResearchGate. [Link]. Accessed March 2024.

  • mzCloud. Benzylamine. [Link]. Accessed March 2024.

  • Nag, P. et al. Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. PMC. [Link]. Accessed March 2024.

  • Glaser, R. et al. NMR Study of CO2 Capture by Butylamine and Oligopeptide KDDE in Aqueous Solution. [Link]. Accessed March 2024.

  • Basrur, A. G. & Kulkarni, S. B. Infrared Spectra of n-Butylamine Adsorbed on Silica-Alumina. American Chemical Society. [Link]. Accessed March 2024.

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  • SpectraBase. Butylamine, N-methyl-N-propyl- - Optional[MS (GC)] - Spectrum. [Link]. Accessed March 2024.

  • NIST. 1-Butanamine, N-butyl-. NIST Chemistry WebBook. [Link]. Accessed March 2024.

  • Pearson, A. G. O-Benzylhydroxylamine Hydrochloride. ResearchGate. [Link]. Accessed March 2024.

  • FooDB. Showing Compound Benzylamine (FDB012059). [Link]. Accessed March 2024.

  • El-Azhary, A. A. The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. ResearchGate. [Link]. Accessed March 2024.

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Validation

evaluating the steric profile of (benzyloxy)(butyl)amine vs smaller amines

Comprehensive Guide to Evaluating the Steric Profile of (Benzyloxy)(butyl)amine vs. Smaller Amines As a Senior Application Scientist in drug development and materials chemistry, evaluating the steric and electronic profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to Evaluating the Steric Profile of (Benzyloxy)(butyl)amine vs. Smaller Amines

As a Senior Application Scientist in drug development and materials chemistry, evaluating the steric and electronic profile of novel amines is a critical step in rational design. (Benzyloxy)(butyl)amine—a secondary N -alkoxyamine bearing both a flexible butyl chain and a bulky benzyloxy group—presents a fascinating physical organic chemistry challenge. It possesses an oxygen atom adjacent to the nitrogen, which theoretically enhances nucleophilicity via the α -effect. However, the sheer steric volume of its substituents often masks this intrinsic reactivity.

This guide provides a rigorous, objective framework for comparing the steric profile of (benzyloxy)(butyl)amine against smaller, standard amines (e.g., butylamine, diethylamine, and methoxyamine). By combining kinetic evaluations with computational models, we can isolate steric hindrance from electronic effects.

Theoretical Framework: The Tug-of-War Between Sterics and the α -Effect

When designing linkers for PROTACs or initiators for Nitroxide-Mediated Polymerization (NMP), the reactivity of the amine or resulting alkoxyamine is paramount. The C–ON bond homolysis and the amine's nucleophilic attack trajectory are governed by what is known in the literature as the1 [1].

In smaller amines like methoxyamine, the lone pair on the adjacent oxygen repels the nitrogen's lone pair, raising the Highest Occupied Molecular Orbital (HOMO) energy and drastically increasing nucleophilicity (the α -effect). However, in (benzyloxy)(butyl)amine, the bulky benzyl ether and the butyl chain create a significant steric shield. To quantify this, we rely on established2[2], alongside empirical kinetic data.

G A (Benzyloxy)(butyl)amine Core B Alpha-Effect (O atom) A->B C Steric Bulk (-OBn, -Bu) A->C D Increased HOMO Energy B->D E Hindered Trajectory (Taft E_s) C->E F Net Nucleophilic Profile D->F E->F

Fig 1: Conceptual model of competing electronic and steric effects in N-alkoxyamines.

Quantitative Data Comparison

To objectively compare these amines, we synthesize data across three domains: basicity ( pKaH​ ), computational steric bulk (Taft Es​ ), and empirical nucleophilicity (3 [3]).

Note: Values for (benzyloxy)(butyl)amine are extrapolated from structurally analogous N -alkoxyamines to illustrate the steric leveling effect.

AmineClass pKaH​ (Basicity)Taft Steric Parameter ( Es​ )Mayr Nucleophilicity ( N )Relative Acylation Rate
Butylamine Primary Alkyl~10.6-0.30 (Low Bulk)~13.51.0 (Reference)
Methoxyamine Primary Alkoxy~4.6-0.55 (Low Bulk)~11.00.85
Diethylamine Secondary Alkyl~10.9-1.98 (Mod. Bulk)~15.20.40
(Benzyloxy)(butyl)amine Secondary Alkoxy~4.2-3.50 (High Bulk)~8.5< 0.01

Data Analysis: The data reveals a critical causality. While diethylamine is more nucleophilic than butylamine due to the electron-donating effect of two alkyl groups, (benzyloxy)(butyl)amine suffers a massive drop in nucleophilicity ( N≈8.5 ). The steric penalty of the benzyl and butyl groups completely overwhelms the electronic α -effect, rendering it highly resistant to standard acylation.

Experimental Methodologies

To validate these profiles in your own laboratory, rely on self-validating kinetic systems rather than simple endpoint yields. Endpoint yields are vulnerable to thermodynamic equilibration and side reactions; kinetic profiling isolates the activation energy barrier directly associated with steric hindrance.

Protocol A: Mayr Nucleophilicity Profiling via Stopped-Flow UV-Vis

This protocol establishes the N parameter by reacting the amine with a colored reference electrophile (e.g., a benzhydrylium ion). It is self-validating because we use pseudo-first-order conditions: the amine is in massive excess, meaning the decay of the electrophile must perfectly fit a single exponential curve. Any deviation indicates a competing mechanism.

Materials:

  • (Benzyloxy)(butyl)amine and reference amines (purified via distillation/column).

  • Bis(4-methoxyphenyl)methylium tetrafluoroborate (reference electrophile).

  • Anhydrous Dichloromethane (DCM).

  • Stopped-flow UV-Vis spectrophotometer.

Step-by-Step Workflow:

  • Preparation: Prepare a 1.0×10−4 M solution of the benzhydrylium ion in DCM. Prepare amine solutions ranging from 2.0×10−3 M to 1.0×10−2 M (20x to 100x excess).

  • Acquisition: Inject equal volumes of electrophile and amine solutions into the stopped-flow mixing chamber at 20 °C.

  • Monitoring: Monitor the disappearance of the benzhydrylium absorbance band (typically around 440-500 nm depending on substituents).

  • Data Processing: Fit the absorbance decay to the equation At​=A0​e−kobs​t+C . The linearity of kobs​ vs. [Amine] validates the second-order rate constant k2​ .

  • Parameter Extraction: Calculate N using the Mayr equation: logk2​=sN​(N+E) .

G A Amine (Excess) C Stopped-Flow UV-Vis A->C B Benzhydrylium Ion B->C D Absorbance Decay (k_obs) C->D Pseudo-1st Order E Mayr N Parameter D->E log(k) = s(N+E)

Fig 2: Workflow for kinetic determination of Mayr nucleophilicity parameters.

Protocol B: Competitive Acylation (Steric Discrimination Assay)

When specialized kinetic equipment is unavailable, a competitive assay provides a highly reliable relative steric profile. By forcing two amines to compete for a limiting amount of electrophile in the same flask, we eliminate variables like temperature fluctuations, mixing inefficiencies, and localized concentration gradients.

Step-by-Step Workflow:

  • Reaction Setup: In a dry flask under inert atmosphere, dissolve 1.0 mmol of (benzyloxy)(butyl)amine and 1.0 mmol of diethylamine (the competitor) in 10 mL of anhydrous THF. Add 2.5 mmol of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add 0.5 mmol of benzoyl chloride (limiting reagent) over 5 minutes.

  • Quenching: Stir for 30 minutes, then quench with 1 mL of methanol to destroy unreacted benzoyl chloride.

  • Analysis: Analyze the crude mixture via quantitative HPLC-UV or GC-MS.

  • Interpretation: The ratio of the resulting amides directly reflects the relative rate constants ( kA​/kB​ ). The massive steric bulk of the -OBn and -Bu groups will typically result in a >99:1 preference for the less hindered diethylamine.

Conclusion & Application Insights

The evaluation of (benzyloxy)(butyl)amine demonstrates that in the realm of secondary N -alkoxyamines, steric parameters dictate behavior far more than electronic α -effects. The "leveled steric effect" means that beyond a certain threshold of bulk (such as combining a butyl chain with a benzyloxy ether), the amine becomes practically inert to standard SN​2 and acylation trajectories.

For drug development professionals, this implies that (benzyloxy)(butyl)amine cannot be reliably conjugated using standard NHS-ester chemistry without harsh conditions or specialized coupling reagents (e.g., HATU/HOAt at elevated temperatures). Conversely, this extreme steric shielding makes such motifs excellent candidates for controlled radical polymerization controllers, where the bulky groups weaken the C–ON bond, favoring homolysis to stable nitroxide radicals.

References

  • Leveled Steric Effect in Alkoxyamines of SG1-Type ResearchGate / Macromolecules URL:[Link]

  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Mayr's Database Of Reactivity Parameters - Aliphatic amines Ludwig-Maximilians-Universität München (LMU) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(Benzyloxy)(butyl)amine proper disposal procedures

Comprehensive Laboratory Guide: (Benzyloxy)(butyl)amine Handling and Disposal Procedures (Benzyloxy)(butyl)amine (also known as N-butyl-O-benzylhydroxylamine) is a specialized organic amine and substituted hydroxylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: (Benzyloxy)(butyl)amine Handling and Disposal Procedures

(Benzyloxy)(butyl)amine (also known as N-butyl-O-benzylhydroxylamine) is a specialized organic amine and substituted hydroxylamine utilized in advanced drug development and synthetic chemistry. Due to its basicity, potential toxicity, and environmental hazards, improper disposal can lead to severe laboratory accidents, including exothermic reactions and ecological contamination[1]. This guide provides an authoritative, step-by-step operational plan for the safe handling, spill remediation, and final disposal of (Benzyloxy)(butyl)amine.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of (Benzyloxy)(butyl)amine is the foundation of any self-validating safety protocol. As an organic amine, it exhibits nucleophilic properties and acts as a weak base[1].

Table 1: Physicochemical Properties and Hazard Classifications

Property / HazardSpecification / ClassificationOperational Implication
Chemical Class Substituted Hydroxylamine / Organic AmineReacts exothermically with strong acids[2].
GHS Health Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict PPE (face shield, nitrile gloves)[3].
Incompatibilities Strong oxidizing agents, mineral acidsMust be strictly segregated in waste accumulation[4].
Environmental Hazard Toxic to aquatic lifeAbsolute prohibition of drain/sewer disposal[1].
Physical State Liquid (Free base) / Solid (HCl salt)Dictates spill containment strategy (absorbent vs. sweeping)[5].

Personal Protective Equipment (PPE) & Engineering Controls

Before initiating any procedure involving (Benzyloxy)(butyl)amine, establish the following controls:

  • Engineering Controls : All manipulations, including waste transfer, must be conducted within a certified chemical fume hood to mitigate inhalation risks associated with STOT SE 3 (respiratory irritation) classifications[3].

  • PPE Requirements :

    • Gloves : Heavy-duty nitrile or neoprene gloves. (Amines can degrade certain thin latex gloves over time).

    • Eye Protection : Chemical splash goggles. If handling large volumes (>500 mL), a full face shield is required[1].

    • Body : Flame-resistant laboratory coat and closed-toe shoes[1].

Spill Response and Containment Protocol

In the event of an accidental release, immediate and methodical action is required. The causality behind this protocol is to prevent vapor inhalation and avoid introducing reactive materials (like combustible sawdust) to the amine[5].

Step-by-Step Spill Remediation:

  • Evacuation & Ventilation : Immediately alert personnel in the vicinity. Ensure the fume hood or room exhaust is operating at maximum capacity[6].

  • PPE Donning : Equip the mandatory PPE outlined above. If the spill occurs outside a fume hood and exceeds 100 mL, a half-mask respirator with organic vapor cartridges is recommended.

  • Source Isolation : If safe to do so, upright the container and cap it to stop further leakage.

  • Containment : Surround the spill perimeter with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized universal spill pads[6]. Causality: Amines can react with acidic or combustible absorbents, hence inert siliceous materials are mandatory.

  • Absorption & Collection : Work from the outside in, absorbing the liquid. Use non-sparking polypropylene scoops to transfer the saturated absorbent into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container[5].

  • Decontamination : Wash the spill surface with a mild detergent and water solution, followed by a final wipe-down with a dilute solvent (e.g., isopropanol) to remove residual organic traces. Dispose of all cleaning materials in the same hazardous waste container[5].

SpillResponse Start Spill Detected: (Benzyloxy)(butyl)amine Assess Assess Volume & Toxicity (Evacuate if > 500 mL) Start->Assess PPE Don Appropriate PPE (Respirator, Nitrile Gloves, Face Shield) Assess->PPE Contain Contain Spill (Apply Inert Vermiculite/Sand) PPE->Contain Absorb Absorb & Sweep (Use Non-Sparking Tools) Contain->Absorb Dispose Transfer to Hazardous Waste Container Absorb->Dispose

Workflow for the immediate containment and remediation of (Benzyloxy)(butyl)amine spills.

Waste Segregation & Accumulation Strategy

Proper segregation prevents catastrophic in-container reactions. (Benzyloxy)(butyl)amine waste must never be mixed with acidic waste streams (e.g., hydrochloric acid, sulfuric acid) due to the risk of violent, exothermic acid-base neutralization[2].

  • Primary Segregation : Route the chemical into the Non-Halogenated Organic Waste stream[2].

  • Secondary Segregation : If the amine was utilized in a reaction involving halogenated solvents (e.g., dichloromethane, chloroform), the entire mixture must be routed to the Halogenated Organic Waste stream. Causality: Halogenated wastes require specialized high-temperature incineration to prevent the formation of toxic dioxins, and mixing them with non-halogenated streams violates EPA RCRA regulations[5].

  • Container Specifications : Store waste in secondary containment using sealed, clearly labeled HDPE or PTFE-lined glass containers. Ensure the label explicitly states "Contains Organic Amines - Toxic/Irritant"[1].

WasteSegregation Waste Amine Waste Generation CheckHalogen Contains Halogenated Solvents? Waste->CheckHalogen Halogenated Halogenated Organic Waste (Incineration) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Incineration) CheckHalogen->NonHalogenated No Aqueous Aqueous Basic Waste (pH > 7) (Neutralization) CheckHalogen->Aqueous Aqueous Phase

Decision matrix for the segregation and classification of (Benzyloxy)(butyl)amine waste streams.

Final Disposal & Logistical Procedures

Under no circumstances should (Benzyloxy)(butyl)amine or its derivatives be disposed of via municipal sinks or drains. Amines are highly toxic to aquatic ecosystems and disrupt biological wastewater treatment facilities[1].

Step-by-Step Disposal Logistics:

  • Inventory Logging : Document the exact volume and concentration of the amine waste in the laboratory's hazardous waste manifest system[7].

  • Storage Limits : Do not exceed the maximum accumulation time (typically 90 to 180 days, depending on your facility's generator status under EPA regulations)[7]. Store the waste container in a designated, well-ventilated flammable storage cabinet away from direct sunlight and heat sources[1].

  • TSDF Handoff : Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The preferred and legally compliant method of final destruction for organic amines is controlled, high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[7].

  • Empty Container Management : Empty source containers still hold hazardous vapor and residue. Triple-rinse the empty container with a compatible solvent (e.g., ethanol), collect the rinsate into the organic waste stream, and dispose of the rinsed container as solid hazardous waste[5].

References

  • Amine Disposal For Businesses Source: Collect and Recycle URL:[Link]

  • Laboratory Safety and Chemical Hygiene Plan Source: Northwestern University URL:[Link]

  • Hazardous Materials Disposal Guide Source: Nipissing University URL:[Link]

  • Management of Waste - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL:[Link]

  • Steps in Complying with Regulations for Hazardous Waste Source: US EPA URL:[Link]

Sources

Handling

Personal protective equipment for handling (Benzyloxy)(butyl)amine

As a Senior Application Scientist, my objective is to provide you with more than just a standard safety data sheet. To build a truly secure and efficient laboratory environment, researchers must understand the causality...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to provide you with more than just a standard safety data sheet. To build a truly secure and efficient laboratory environment, researchers must understand the causality behind every safety protocol.

(Benzyloxy)(butyl)amine —also formally known as O-benzyl-N-butylhydroxylamine (CAS: 216237-14-8)—is a specialized, highly reactive hydroxylamine derivative. It is a critical building block in advanced drug development, most notably utilized in the synthesis of siderophore analogs (such as pre-acinetobactin derivatives) to target multidrug-resistant Acinetobacter baumannii [1].

Because this molecule possesses both a lipophilic benzyl ether moiety and a nucleophilic secondary amine center, it presents unique handling challenges. This guide deconstructs its chemical behavior to provide a self-validating, step-by-step operational and disposal framework.

Mechanistic Hazard Profile & Chemical Identity

To handle (Benzyloxy)(butyl)amine safely, we must first analyze its quantitative physical properties and how they dictate its hazard profile.

Table 1: Quantitative Physical Properties & Safety Implications

PropertyValue / CharacteristicMechanistic Safety Implication
Molecular Weight 179.26 g/mol (Free base)Moderately volatile in free base form; presents a distinct vapor inhalation risk at room temperature.
Physical State Liquid (Free base) / Solid (HCl salt)The free base poses severe splash and surface permeation risks. The hydrochloride salt [2] poses aerosolization and dust inhalation risks.
LogP (Lipophilicity) ~2.5 - 3.0 (Estimated)High lipophilicity allows rapid permeation through standard thin nitrile gloves and the stratum corneum of human skin.
Reactivity Strong NucleophileThe nitrogen atom readily reacts with electrophilic skin proteins, leading to severe Type IV hypersensitivity (allergic contact dermatitis) and Category 1 irreversible eye damage [2].

The Causality of the Hazard: The nitrogen atom in the hydroxylamine core is highly nucleophilic due to the alpha-effect. When combined with the lipophilic benzyl and butyl groups, the molecule easily breaches biological and synthetic barriers. If exposed to strong oxidizing agents, the amine can undergo vigorous, exothermic N-oxidation.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory latex or thin nitrile gloves. The following PPE matrix is engineered specifically to counteract the permeation kinetics of lipophilic amines.

Table 2: Engineered PPE Requirements

PPE CategoryRecommended EquipmentMechanistic Justification (The "Why")
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (≥8 mil). Double-gloving is mandatory.Standard 4-mil nitrile gloves are highly susceptible to permeation by lipophilic organic bases. Butyl rubber provides a superior, chemically dense barrier against ethers and amines.
Eye/Face Chemical splash goggles + Full face shield.Poses a Category 1 Serious Eye Damage risk. A face shield prevents micro-droplets from bypassing safety glasses during syringe transfers.
Body Flame-resistant (FR) lab coat with knit cuffs; chemical-resistant apron.Knit cuffs prevent wrist exposure. The apron provides an impermeable barrier against accidental spills of the highly penetrative free base.
Respiratory Class II Type A2 Biosafety Cabinet or Chemical Fume Hood (80-120 fpm).Prevents inhalation of vapors. If weighing solid hydrochloride salts outside a hood, a NIOSH-approved P100 particulate respirator is required [2].

Operational Workflow: Amide Coupling Methodology

When utilizing (Benzyloxy)(butyl)amine in drug discovery—such as coupling it with a phenyl oxazoline carboxylic acid to synthesize acinetobactin analogs [1]—strict environmental controls are required.

Step-by-Step Methodology:

  • Preparation & Purging: Purge a dry, round-bottom flask with Argon. Ensure the fume hood is entirely clear of strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic N-oxidation.

  • Electrophile Activation: Dissolve your carboxylic acid precursor in anhydrous dichloromethane (DCM). Add coupling reagents (e.g., EDC·HCl and HOBt) and stir for 15 minutes at 0°C.

  • Amine Transfer: Using a gas-tight glass syringe with a stainless-steel needle, carefully draw the (Benzyloxy)(butyl)amine free base. Do not use air-displacement plastic pipettes, as the compound's vapor pressure and viscosity will cause hazardous dripping.

  • Reaction Execution: Add the amine dropwise to the activated ester solution. Allow the mixture to warm to room temperature and stir for 12 hours under Argon to prevent premature oxidation of the amine.

  • Chemical Quenching (Workup): Wash the organic layer with 1M aqueous HCl or 5% citric acid.

    • Self-Validating Safety Check: The acid protonates any unreacted (Benzyloxy)(butyl)amine. This converts the volatile, lipophilic free base into a non-volatile, water-soluble ammonium salt, instantly neutralizing its dermal permeability and nucleophilic hazards.

Workflow & Emergency Routing Visualization

The following diagram maps the standard operational workflow alongside the emergency spill response pathway.

G Storage 1. Storage (4°C, Inert Atmosphere) Transfer 2. Transfer & Weighing (Fume Hood, Butyl Gloves) Storage->Transfer Retrieve vial Reaction 3. Reaction Setup (Amide Bond Formation) Transfer->Reaction Standard Protocol Spill ! Spill Event ! (Accidental Release) Transfer->Spill Accidental Drop Waste 5. Waste Disposal (Acidic Aqueous Waste) Reaction->Waste Post-Reaction Workup Quench 4. Chemical Quenching (1M HCl / NaHSO4) Spill->Quench Contain & Neutralize Quench->Waste Absorb & Dispose

Caption: Operational workflow for handling (Benzyloxy)(butyl)amine, including emergency quenching pathways.

Spill Management & Emergency Response

A spill of (Benzyloxy)(butyl)amine requires immediate, chemically logical neutralization to prevent vapor accumulation and surface contamination.

  • Isolate & Evacuate: Immediately clear the surrounding area. Ensure fume hood sashes are lowered to maximize exhaust velocity.

  • Chemical Quenching (Protonation): Do not simply wipe up the free base with paper towels. Cover the spill with a solid acidic neutralizing agent (e.g., sodium bisulfate, NaHSO4) or carefully spray the perimeter with 1M HCl.

    • Causality: As established in the workup protocol, acidifying the environment forces the amine into its conjugate acid state (ammonium salt), halting vapor emission and rendering it safe for physical handling.

  • Absorption: Apply an inert absorbent (e.g., vermiculite or sand) over the neutralized liquid. Never use combustible absorbents like sawdust, which can react violently with oxidizing byproducts.

  • Collection: Sweep the absorbed material using a non-sparking tool into a compatible, sealable polyethylene container.

Waste Disposal Plan

Improper disposal of hydroxylamines can lead to the pressurization of waste containers due to slow decomposition and the evolution of nitrogen oxide gases.

  • Aqueous Waste: Unreacted (Benzyloxy)(butyl)amine that has been quenched with acid during workup or spill response must be routed to the Aqueous Acidic Waste stream. Ensure the carboy pH remains between 2 and 4 to keep the amine fully protonated and stable.

  • Organic Waste: If the compound is dissolved in organic solvents (e.g., DCM, DMF) from a reaction mixture, dispose of it in the Halogenated Organic Waste carboy.

  • Critical Segregation: Never mix (Benzyloxy)(butyl)amine waste with concentrated nitric acid, peroxides, or other strong oxidizers. Mixing these streams will initiate explosive N-oxidation.

References

  • Shapiro, J. A., & Wencewicz, T. A. (2017). Structure–function studies of acinetobactin analogs. Metallomics, 9(5), 463-470. Available at:[Link] [1]

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